Methyl 4-trifluoromethylcinnamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEFITCWDISQAO-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-trifluoromethylcinnamate CAS number and identifiers
A Critical Fluorinated Building Block in Medicinal Chemistry
Executive Summary
Methyl 4-(trifluoromethyl)cinnamate (CAS 20754-22-7) is a specialized fluorinated ester serving as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Distinguished by the presence of the trifluoromethyl (
Part 1: Chemical Identity & Physiochemical Profile[3]
The introduction of the electron-withdrawing
Core Identifiers
| Identifier Type | Value |
| Chemical Name | Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
| Common Name | Methyl 4-(trifluoromethyl)cinnamate |
| CAS Number | 20754-22-7 |
| Molecular Formula | |
| Molecular Weight | 230.18 g/mol |
| InChI Key | YUEFITCWDISQAO-QPJJXVBHSA-N |
| SMILES | COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F |
Physical Properties
| Property | Data | Technical Note |
| Appearance | White to pale yellow crystalline solid | Color may darken upon oxidation/storage. |
| Melting Point | 58–62 °C | Sharp melting point indicates high purity (trans-isomer). |
| Boiling Point | ~263 °C (760 mmHg) | High boiling point requires high-vac distillation for purification if liquid. |
| Solubility | Soluble in MeOH, EtOAc, DCM, DMSO | Poor solubility in water; requires organic co-solvent for bio-assays. |
Part 2: Synthetic Pathways & Mechanistic Insight
To ensure reproducibility and scalability, two primary routes are recommended: the Heck Cross-Coupling (for building the skeleton) and Fischer Esterification (from the acid).
Protocol A: Palladium-Catalyzed Heck Reaction (Preferred)
This route constructs the cinnamate backbone directly from commercially available aryl halides, allowing for late-stage diversification.
-
Precursors: 1-Iodo-4-(trifluoromethyl)benzene + Methyl Acrylate
-
Catalyst:
with or ligand-free conditions (Jeffery conditions). -
Base: Triethylamine (
) or Potassium Carbonate ( ).
Step-by-Step Methodology:
-
Charge: In a dry pressure tube, combine 1-iodo-4-(trifluoromethyl)benzene (1.0 eq), methyl acrylate (1.2 eq),
(2 mol%), and (4 mol%). -
Solvent: Add anhydrous DMF or Acetonitrile (0.5 M concentration).
-
Base: Add
(2.0 eq). Flush with Argon for 5 minutes. -
Reaction: Seal and heat to 90–100 °C for 12–16 hours.
-
Expert Note: Monitor by TLC (Hexane/EtOAc 9:1). The product is UV active.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with EtOAc (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography.
Mechanistic Visualization (Heck Cycle) The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which is facilitated by the electron-deficient nature of the aryl iodide.
Caption: Catalytic cycle for the synthesis of Methyl 4-(trifluoromethyl)cinnamate via Heck coupling. Note the regeneration of Pd(0) via base-assisted elimination.
Part 3: Structural Analysis & Characterization
Validating the identity of CAS 20754-22-7 requires precise interpretation of spectroscopic data. The
1. Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
7.65–7.70 (d, J=16.0 Hz, 1H): The
-proton of the alkene. The large coupling constant ( ) confirms the trans (E) geometry. -
7.64 (d, J=8.2 Hz, 2H) & 7.55 (d, J=8.2 Hz, 2H): Aromatic protons. The AA'BB' system is characteristic of para-substitution. The
group deshields the adjacent protons. -
6.50 (d, J=16.0 Hz, 1H): The
-proton of the alkene (closer to carbonyl). - 3.82 (s, 3H): Methyl ester singlet.
-
7.65–7.70 (d, J=16.0 Hz, 1H): The
-
NMR (
):-
-63.0 ppm (s): Diagnostic singlet for the aromatic
group.
-
-63.0 ppm (s): Diagnostic singlet for the aromatic
2. Infrared Spectroscopy (IR)
-
1715–1725
: Strong C=O stretch (conjugated ester). -
1640
: C=C alkene stretch. -
1320
: C-F stretch (strong).
Part 4: Applications in Medicinal Chemistry[7]
Methyl 4-(trifluoromethyl)cinnamate acts as a versatile scaffold. The ester functionality serves as a "handle" for further derivatization, while the trifluoromethyl group provides metabolic protection.
Strategic Utility
-
Bioisosterism: The cinnamate motif mimics the chalcone or stilbene core found in many anti-inflammatory and anti-cancer agents.
-
Metabolic Blocking: The para-CF3 group blocks metabolic oxidation at the C4 position of the phenyl ring (a common clearance pathway), extending the half-life (
) of the drug candidate. -
Precursor for Amides: The ester is readily hydrolyzed to the acid, which is then coupled with amines to form cinnamamides—a class of compounds known for TRPV1 antagonism and anticonvulsant activity.
Application Workflow Diagram This flowchart demonstrates how CAS 20754-22-7 serves as a divergent intermediate.
Caption: Divergent synthesis pathways utilizing Methyl 4-(trifluoromethyl)cinnamate as a pivot point for drug discovery.
Part 5: Handling, Stability & Safety
Safety Data (GHS Classification):
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Always handle in a fume hood. The compound is an alkylating agent (Michael acceptor) and may cause sensitization.
Stability:
-
Light Sensitivity: Cinnamates can undergo [2+2] cycloaddition (dimerization) under intense UV light. Store in amber vials.
-
Hydrolysis: Stable under neutral conditions but hydrolyzes rapidly in strong aqueous base.
References
-
PubChem. (2025).[3] Methyl 4-(trifluoromethyl)cinnamate (Compound Summary).[3] National Library of Medicine. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Continuous-flow Heck synthesis of cinnamates.[Link]
-
Journal of Medicinal Chemistry. (2018). Fluorine in Medicinal Chemistry: A Review of Metabolic Stability.[Link]
-
Organic Syntheses. (2020). Standard Protocols for Heck Coupling.[Link]
Sources
Molecular structure and formula of Methyl 4-trifluoromethylcinnamate
Technical Monograph: Methyl 4-Trifluoromethylcinnamate – Structural Dynamics and Synthetic Utility
Executive Summary
This compound (CAS: 20754-22-7) is a specialized fluorinated building block critical to modern medicinal chemistry and material science. Structurally, it combines a cinnamate ester scaffold with a para-trifluoromethyl (
Part 1: Molecular Architecture & Physicochemical Profile
The molecule exists predominantly as the (E)-isomer due to the steric minimization between the phenyl ring and the carbonyl group across the alkene double bond. The trifluoromethyl group at the para position acts as a strong electron-withdrawing group (EWG), significantly influencing the reactivity of the alkene and the acidity of the parent phenyl ring protons.
Core Identifiers
| Property | Data |
| IUPAC Name | Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
| Common Name | This compound |
| CAS Number | 20754-22-7 |
| Molecular Formula | |
| Molecular Weight | 230.18 g/mol |
| SMILES | COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F |
| InChI Key | YUEFITCWDISQAO-QPJJXVBHSA-N |
Physicochemical Properties
| Parameter | Value (Experimental/Predicted) | Significance |
| Physical State | Solid / Low-melting Solid | Crystalline nature facilitates purification. |
| Melting Point | ~34–40°C (Predicted) | Lower than the acid precursor; requires cool storage. |
| LogP | 3.5 | High lipophilicity aids membrane permeability in drug design. |
| H-Bond Acceptors | 5 (3 F + 2 O) | Critical for receptor binding interactions. |
| Rotatable Bonds | 3 | Allows conformational adaptation in active sites. |
Part 2: Synthetic Pathways
Two primary methodologies exist for synthesizing this compound: the transition-metal-catalyzed Heck Coupling (preferred for modularity) and the classical Fischer Esterification .
Method A: Palladium-Catalyzed Heck Coupling (Preferred)
This method is atom-economical and allows for the direct coupling of commercially available aryl halides with methyl acrylate.
-
Reaction Type: Cross-Coupling (C–C Bond Formation)
-
Precursors: 1-Iodo-4-(trifluoromethyl)benzene + Methyl Acrylate
Experimental Protocol:
-
Reagents: Charge a reaction vessel with 1-iodo-4-(trifluoromethyl)benzene (1.0 equiv), methyl acrylate (1.2 equiv),
(1-2 mol%), and triphenylphosphine ( , 4 mol%). -
Base/Solvent: Add triethylamine (
, 2.0 equiv) and dissolve in anhydrous DMF or acetonitrile. -
Conditions: Heat the mixture to 80–100°C under an inert atmosphere (
or Ar) for 4–12 hours. Monitor via TLC (hexane/EtOAc). -
Workup: Cool to room temperature. Dilute with diethyl ether, wash with water and brine to remove DMF salts. Dry organic layer over
. -
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (gradient elution: 0-10% EtOAc in Hexanes) to yield the product as a white to off-white solid.
Method B: Fischer Esterification
Used when the parent acid, 4-trifluoromethylcinnamic acid, is available.
-
Reagents: 4-Trifluoromethylcinnamic acid, Methanol (excess),
(cat.). -
Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 6-8 hours. Neutralize with
, extract, and recrystallize.
Caption: Comparative synthetic workflows for this compound via Heck Coupling and Fischer Esterification.
Part 3: Structural Characterization & Validation
Accurate identification relies on Nuclear Magnetic Resonance (NMR). The trifluoromethyl group introduces distinct splitting patterns and shifts.
1H NMR Spectroscopy (400 MHz, )
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| Alkene ( | ~7.70 ppm | Doublet | 16.0 Hz | Indicates trans (E) geometry. Deshielded by phenyl ring. |
| Aromatic (Ar-H) | 7.60 – 7.70 ppm | Multiplet (AA'BB') | - | Characteristic of para-substituted benzene rings. |
| Alkene ( | ~6.50 ppm | Doublet | 16.0 Hz | Upfield due to conjugation with ester carbonyl. |
| Methyl Ester ( | 3.82 ppm | Singlet | - | Diagnostic singlet for methyl ester. |
19F NMR Spectroscopy
-
Shift: ~ -63.0 ppm (Singlet).
-
Significance: Diagnostic peak for the trifluoromethyl group attached to an aromatic ring. Absence of splitting confirms no adjacent fluorine neighbors.
Caption: Spectroscopic logic map linking structural motifs to diagnostic NMR signals.
Part 4: Applications in Drug Discovery
The Trifluoromethyl (
-
Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (
116 kcal/mol). Placing a group at the para position blocks metabolic oxidation (e.g., by Cytochrome P450) at a site typically prone to hydroxylation. -
Lipophilicity Modulation: The group significantly increases lipophilicity (LogP), enhancing the molecule's ability to cross the blood-brain barrier or cell membranes.
-
Bioisosterism: The
group is often used as a bioisostere for an isopropyl group or a chlorine atom, occupying a similar steric volume but with inverted electronic properties.
Part 5: Safety & Handling
While less volatile than lower acrylates, this compound must be handled with standard chemical hygiene.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is a potential skin sensitizer.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere to prevent hydrolysis or polymerization.
-
Distinction Warning: Do NOT confuse with Methyl Triflate (Methyl trifluoromethanesulfonate), which is a highly toxic, powerful alkylating agent. This compound is an ester and significantly less hazardous.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11736355, Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Synthesis and Characterization of Cinnamate Derivatives (Supp. Info). Retrieved from [Link]
-
Chemistry Steps. (2024). 1H NMR Chemical Shifts and Coupling Constants. Retrieved from [Link]
Thermodynamic Properties of Fluorinated Cinnamate Esters: A Physicochemical Framework for Drug Development
An In-depth Technical Guide:
Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Cinnamate esters, known for their diverse biological activities, represent a promising but underexplored template for fluorination. This guide provides a comprehensive thermodynamic framework for understanding fluorinated cinnamate esters, addressing researchers, scientists, and drug development professionals. By synthesizing principles from physical organic chemistry with established experimental and computational methodologies, this document elucidates the expected impact of fluorination on key thermodynamic parameters. It offers field-proven insights into experimental design and provides a predictive lens for the rational design of next-generation therapeutic agents with optimized stability, solubility, and pharmacokinetic profiles.
Introduction: The Strategic Imperative for Fluorinated Cinnamates
Cinnamic acid and its ester derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. Their rigid, planar structure serves as an excellent scaffold for molecular recognition. However, like many promising organic molecules, their translation into viable drug candidates can be hampered by suboptimal metabolic stability and pharmacokinetic (PK) properties.
Fluorination is a premier strategy in drug design to overcome these hurdles.[1][2] The introduction of fluorine, the most electronegative element, into a molecule can profoundly alter its physicochemical properties.[3][4] It can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, improve binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6][7] More than half of all newly approved small-molecule drugs now contain fluorine, a testament to its transformative impact.[1]
This guide bridges the gap between the known pharmacology of cinnamates and the well-documented benefits of fluorination. While direct experimental thermodynamic data on fluorinated cinnamate esters is sparse, a robust predictive framework can be constructed. By examining the thermodynamics of parent cinnamate esters and related fluorinated aromatics, we can establish the principles governing the stability and phase behavior of these high-value compounds.
Part 1: Foundational Thermodynamic Concepts in Drug Development
The thermodynamic properties of a drug candidate are critical determinants of its success. They govern its stability during storage, its solubility in physiological media, and its ability to traverse biological membranes. Key parameters include:
-
Standard Molar Enthalpy of Formation (ΔfHₘ°) : This fundamental property quantifies the energy of a molecule relative to its constituent elements in their standard states. It is a direct measure of a molecule's energetic stability. A more negative enthalpy of formation indicates greater stability.[8][9]
-
Enthalpy of Sublimation (ΔsubHₘ°) : The energy required to transition a molecule from the solid to the gaseous state. This parameter reflects the strength of the intermolecular forces in the crystal lattice. For drug molecules, it is intrinsically linked to aqueous solubility and dissolution rate.
-
Enthalpy of Vaporization (ΔvapHₘ°) : The energy needed to convert a substance from a liquid to a gas. This is relevant for compounds that are liquid at physiological temperatures or during certain manufacturing processes.[10]
-
Gibbs Free Energy (G) : This value combines enthalpy and entropy to determine the spontaneity of a process. In drug development, the Gibbs free energy of binding between a ligand and its target is a crucial indicator of efficacy, while the Gibbs free energy of solvation dictates solubility.
-
Heat Capacity (Cₚ) : The amount of heat required to raise the temperature of a substance. It provides insight into the vibrational and rotational modes of a molecule and is essential for accurate thermodynamic calculations over a range of temperatures.[11][12]
Part 2: The Influence of Fluorination on Cinnamate Ester Energetics
Introducing fluorine atoms to the cinnamate scaffold is predicted to induce significant and advantageous changes in its thermodynamic landscape. The causality behind these changes is rooted in the unique properties of the carbon-fluorine bond.
The C-F bond is the strongest single bond in organic chemistry, with a typical bond energy of ~486 kJ/mol in CF₄.[13][14] This inherent strength contributes to the overall thermodynamic and metabolic stability of the molecule.[6] Replacing a C-H bond with a C-F bond makes that position highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7]
Furthermore, the extreme electronegativity of fluorine (3.98 on the Pauling scale) creates a strong dipole moment in the C-F bond, which can lead to several effects:
-
Altered Intermolecular Interactions : The introduction of strong C-F dipoles can facilitate unique intermolecular interactions, such as dipole-dipole forces and electrostatic hydrogen bonds, potentially leading to denser crystal packing and a higher enthalpy of sublimation.[15][16]
-
Modulation of Acidity/Basicity : The powerful electron-withdrawing inductive effect of fluorine can increase the acidity of nearby protons, which can influence a drug's ionization state and solubility at physiological pH.[4]
-
Conformational Control : The small steric size of fluorine combined with its electronic effects can alter the conformational preferences of a molecule, potentially pre-organizing it for optimal binding to a biological target.[3]
Computational studies on fluorinated aromatics and alicycles have consistently shown that fluorination is predominantly an exothermic, stabilizing process.[15][17] This stabilization is particularly pronounced with geminal fluorination (two fluorine atoms on the same carbon) due to anomeric-like hyperconjugative interactions.[15][17] Therefore, we can confidently predict that the standard molar enthalpy of formation (ΔfHₘ°) of fluorinated cinnamate esters will be significantly more negative (i.e., more stable) than their non-fluorinated counterparts.
Part 3: Experimental Determination of Thermodynamic Properties
A multi-faceted experimental approach is required to fully characterize the thermodynamic profile of a fluorinated cinnamate ester. Each technique provides a critical piece of the puzzle, and their combination ensures a self-validating system of data.
Static-Bomb Combustion Calorimetry: Determining Enthalpy of Formation
This is the gold-standard technique for experimentally determining the standard molar enthalpy of formation of solid and liquid organic compounds.[8]
Protocol:
-
Sample Preparation: A precisely weighed pellet of the purified fluorinated cinnamate ester is placed in a crucible inside a high-pressure vessel (the "bomb"). A known length of cotton fuse is positioned to ensure complete combustion.
-
Bomb Sealing and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically ~3 MPa). A small, known amount of water is often added to ensure all water formed during combustion is in the liquid state.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water within a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse. The temperature of the surrounding water is meticulously recorded at short intervals until it reaches a maximum and then begins to cool.
-
Correction and Calculation: The raw temperature change is corrected for heat exchange with the surroundings and the energy of ignition. Using the pre-determined energy equivalent of the calorimeter (calibrated with a standard like benzoic acid), the specific combustion energy (Δc_u_) of the compound is calculated.
-
Derivation of Enthalpy of Formation: The standard molar enthalpy of combustion (ΔcHₘ°) is calculated and, using Hess's Law and the known standard enthalpies of formation for CO₂(g), H₂O(l), and HF(aq), the standard molar enthalpy of formation (ΔfHₘ°) of the compound is derived.[8]
Caption: Workflow for determining enthalpy of sublimation via the static method.
Part 4: Computational Approaches to Thermodynamic Prediction
Alongside experimental work, computational chemistry provides a powerful, cost-effective tool for predicting thermodynamic properties. High-level ab initio methods can yield data with accuracy approaching that of experimental measurements. [18][19] Methodology:
-
Conformational Search: The first step is to identify the lowest-energy conformer(s) of the fluorinated cinnamate ester, as multiple rotational isomers may exist.
-
Geometry Optimization: The molecular geometry of the lowest-energy conformer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p). [15]3. Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. [20]4. Single-Point Energy Calculation: A more accurate single-point energy is calculated using a high-level composite method like G3(MP2), G4, or CBS-APNO. [8][21]5. Enthalpy of Formation Calculation: The gas-phase standard molar enthalpy of formation (ΔfHₘ°(g)) is calculated using isodesmic or homodesmotic reactions. These hypothetical reactions are constructed such that the bonding environments are similar on both the reactant and product sides, which allows for the cancellation of systematic errors in the calculations. [15]The experimental ΔfHₘ°(g) values of the other species in the reaction are used to derive the value for the target molecule.
Part 5: Data Synthesis and Analysis
The following tables provide baseline data for non-fluorinated cinnamates and representative fluorinated compounds, which together allow for the prediction of thermodynamic trends for fluorinated cinnamate esters.
Table 1: Experimental Thermodynamic Data for Non-Fluorinated Cinnamate Esters at 298.15 K
| Compound | Formula | ΔfHₘ°(l) (kJ·mol⁻¹) | ΔvapHₘ° (kJ·mol⁻¹) | ΔfHₘ°(g) (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|---|
| Ethyl (E)-cinnamate | C₁₁H₁₂O₂ | -319.7 ± 2.4 | 72.4 ± 2.5 | -247.3 ± 3.5 | [8] |
| Ethyl hydrocinnamate | C₁₁H₁₄O₂ | -421.6 ± 1.6 | 67.9 ± 1.7 | -353.7 ± 2.4 | [8]|
Table 2: Representative Thermodynamic Data for Fluorinated Aromatic Compounds
| Compound | Formula | Property | Value | Reference |
|---|---|---|---|---|
| Pentafluorobenzene | C₆HF₅ | Heat of Vaporization (324 K) | 37.9 kJ·mol⁻¹ | [12] |
| Perfluorobenzene | C₆F₆ | Enthalpy of Vaporization (298 K) | 36.5 kJ·mol⁻¹ | [22] |
| Carbon Tetrafluoride | CF₄ | ΔfHₘ°(g) | -933.2 ± 0.8 kJ·mol⁻¹ | [18] |
| Fluorinated Acetic Acid | C₂H₃FO₂ | ΔfHₘ°(g) (CBS-APNO) | -594.1 kJ·mol⁻¹ | [21]|
Table 3: Predicted Thermodynamic Trends for Fluorinated Cinnamate Esters
| Property | Predicted Impact of Fluorination | Rationale |
|---|---|---|
| ΔfHₘ° | Becomes significantly more negative (more stable) | The high C-F bond energy and favorable electronic interactions are highly stabilizing. [13][15] |
| ΔsubHₘ° | Likely to increase | Introduction of strong C-F dipoles can enhance crystal lattice energy through improved packing and dipole-dipole interactions. |
| Vapor Pressure | Likely to decrease | A higher enthalpy of sublimation (stronger intermolecular forces) leads to lower vapor pressure at a given temperature. [23] |
| Thermal Stability | Increases | The high strength of the C-F bond makes the molecule more resistant to thermal decomposition. [6] |
| Heat Capacity (Cₚ) | Increases | Additional vibrational modes associated with C-F bonds will increase the capacity to absorb heat energy. |
Conclusion and Future Outlook
This guide establishes a robust physicochemical framework for understanding the thermodynamic properties of fluorinated cinnamate esters. By synthesizing data from parent cinnamates and related fluorinated compounds, we can confidently predict that fluorination will lead to molecules with significantly greater thermodynamic stability, higher thermal stability, and altered phase behavior driven by stronger intermolecular forces. The experimental and computational protocols outlined herein provide a clear roadmap for researchers to generate the precise data needed to validate these predictions and guide the selection of promising drug candidates.
As the demand for more stable and effective therapeutics grows, a deep understanding of molecular thermodynamics is indispensable. The systematic study of fluorinated cinnamate esters and other novel fluorinated scaffolds will undoubtedly uncover new opportunities for rational drug design, ultimately leading to safer and more potent medicines.
References
-
Freitas, V. L. S., Silva, C. A. O., & Ribeiro da Silva, M. D. M. C. (2024). Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. MDPI. [Link]
-
Dias, A. M. A., Gonçalves, C. M. B., Caço, A. I., Santos, L. M. N. B. F., Piñeiro, M. M., Vega, L. F., Coutinho, J. A. P., & Marrucho, I. M. (2005). Densities and Vapor Pressures of Highly Fluorinated Compounds. Journal of Chemical & Engineering Data, 50(4), 1328–1333. [Link]
- Mittal, R. (Ed.). (2020). Thermodynamic Properties of Solids: Experiment and Modeling. Wiley-VCH.
- Dinsdale, A. T. (1997).
-
Dias, A. M. A., et al. (2005). Densities and Vapor Pressures of Highly Fluorinated Compounds. ResearchGate. [Link]
- Hauk, A., et al. (2004). Vapor pressures of the fluorinated telomer alcohols--limitations of estimation methods. Environmental Toxicology and Chemistry, 23(3), 569-575.
-
Dias, A. M. A., et al. (2005). Densities and Vapor Pressures of Highly Fluorinated Compounds. Journal of Chemical & Engineering Data. [Link]
- Sparkl. (n.d.). Revision Notes - Experiments to determine specific heat capacity of solids and liquids.
-
dos Santos, P. L., & Tormena, C. F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]
- Ogawa, Y., & Miller, S. J. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
- Mittal, R., et al. (2020). Thermodynamic Properties of Solids. Wiley.
-
Freitas, V. L. S., et al. (2024). Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. ResearchGate. [Link]
-
Freitas, V. L. S., et al. (2024). Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. ResearchGate. [Link]
-
Richon, D. (2009). Experimental techniques for the determination of thermophysical properties to enhance chemical processes. Pure and Applied Chemistry, 81(9), 1653-1663. [Link]
-
Vora, A., et al. (2021). Novel ester derivative of cinnamates with different long alkoxy chain: synthesis, mesomorphic properties, biological evaluation. Molecular Crystals and Liquid Crystals, 723(1), 48-70. [Link]
-
Bank, S., & Jäger, S. (2022). Quantum chemical calculation of the vapor pressure of volatile and semi volatile organic compounds. Environmental Science: Processes & Impacts, 24(11), 2008-2020. [Link]
-
Ogawa, Y., & Miller, S. J. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(12), 1891-1897. [Link]
-
Papageorgiou, G. Z., et al. (2010). Solubilities of Cinnamic Acid Esters in Organic Solvents. Journal of Chemical & Engineering Data, 55(11), 4878-4884. [Link]
-
Ahmed, H. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Symmetry, 13(7), 1145. [Link]
-
dos Santos, P. L., & Tormena, C. F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate. [Link]
- Kunkel, D. L., et al. (1993). The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity. Journal of Molecular Structure, 300, 509-517.
- Begum, M., & Kumar, V. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 13(4), 1-15.
-
Counsell, J. F., et al. (1966). Thermodynamic properties of fluorine compounds. Part VI. The heat capacity and entropy of pentafluorobenzene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 315-319. [Link]
- Siegemund, G., et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry.
-
Ahmed, H. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI. [Link]
-
Lata, S., et al. (2012). Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. ResearchGate. [Link]
-
Mary, Y. S., et al. (2022). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Biochemistry and Biophysics, 59(1), 84-100. [Link]
- Apollo Scientific. (2026).
-
Dorofeeva, O. V., et al. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical Theory and Computation, 16(1), 386-402. [Link]
-
Li, H., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Bioorganic & Medicinal Chemistry, 27(14), 3077-3088. [Link]
- Smith, A. M. R., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
-
Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 518-520. [Link]
-
Bozzelli, J. W., et al. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A, 126(2), 337-355. [Link]
-
Moss, S. M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(22), 7856. [Link]
- dos Santos, P. L., & Tormena, C. F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- Wikipedia. (n.d.). Fluorine compounds.
- Irikura, K. K. (2025). Applications of Computational Chemistry for Fluorinated Compounds Across the Periodic Table. Labsci @ Pittcon.
-
Wu, W., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3505. [Link]
- Verevkin, S. P., et al. (2020). Fast Scanning Calorimetry: sublimation thermodynamics of low volatile and thermally unstable compounds.
- Popovic, A., et al. (2000). Sublimation properties of CoF3: Mass spectrometric and quantum chemical studies. Journal of the American Society for Mass Spectrometry, 11(8), 697-703.
-
Emel'yanenko, V. N., et al. (2018). Interrelation of thermodynamic sublimation characteristics with crystal structure: adamantane and memantine derivatives of sulfonamide molecular crystals. CrystEngComm, 20(24), 3374-3384. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. inhancetechnologies.com [inhancetechnologies.com]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Thermodynamic properties of fluorine compounds. Part VI. The heat capacity and entropy of pentafluorobenzene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 13. ugr.es [ugr.es]
- 14. Fluorine compounds - Wikipedia [en.wikipedia.org]
- 15. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
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- 23. Vapor pressures of the fluorinated telomer alcohols--limitations of estimation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: NMR Spectral Analysis of Methyl 4-trifluoromethylcinnamate
This technical guide details the NMR spectral analysis of Methyl (E)-4-(trifluoromethyl)cinnamate , a critical intermediate in the synthesis of fluorinated pharmaceuticals.
Part 1: Executive Summary & Chemical Context
Methyl 4-trifluoromethylcinnamate (CAS: 206513-49-7) represents a classic "push-pull" electronic system where the electron-withdrawing trifluoromethyl (
This guide provides a self-validating protocol for confirming the identity of this compound, distinguishing it from potential Z-isomers and non-fluorinated impurities.
Structural Parameters
-
Formula:
-
Molecular Weight: 230.18 g/mol
-
Key Pharmacophore: Trifluoromethyl group (metabolic stability enhancer).
-
Isomerism: Trans (E) is the thermodynamically stable and synthetic major product.
Part 2: Experimental Protocol
To ensure high-resolution data suitable for publication or regulatory submission, follow this specific sample preparation workflow.
Sample Preparation (Standard 5mm Probe)
-
Mass: Weigh 15–20 mg of the dry solid.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Deuterated Chloroform, 99.8% D).-
Note: Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane) for internal referencing.
-
-
Filtration: If the solution is cloudy (common if inorganic salts from a Heck or Wittig reaction persist), filter through a small plug of glass wool into the NMR tube.
-
Degassing: Not strictly necessary for 1D experiments, but ensure the tube is capped tightly to prevent evaporation and concentration changes.
Acquisition Parameters (400 MHz Instrument)
-
Temperature: 298 K (25 °C).
-
H Parameters: Spectral width 12 ppm, relaxation delay (
) 1.0 s, 16 scans. -
C Parameters: Spectral width 240 ppm, relaxation delay
2.0 s, 1024 scans (due to C-F splitting reducing signal height). - F Parameters (Optional but Recommended): Uncoupled, spectral width covering -50 to -150 ppm.
Part 3: Spectral Data & Analysis
H NMR Data (400 MHz, CDCl )
The proton spectrum is characterized by a distinct AA'BB' aromatic system and a pair of doublets with a large coupling constant, indicative of the trans-alkene.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |
| 7.69 | Doublet (d) | 1H | Vinyl | Deshielded by resonance with the carbonyl and the aromatic ring. Large | |
| 7.64 | Doublet (d) | 2H | Ar-H (Ortho to | Deshielded by the strong electron-withdrawing | |
| 7.60 | Doublet (d) | 2H | Ar-H (Meta to | Part of the AA'BB' system. | |
| 6.50 | Doublet (d) | 1H | Vinyl | Shielded relative to | |
| 3.83 | Singlet (s) | 3H | - | Characteristic methoxy singlet; diagnostic for ester formation. |
*Note: The aromatic region (7.60–7.64 ppm) often appears as a tight overlapping multiplet or a second-order AA'BB' system depending on the exact field strength.
C NMR Data (100 MHz, CDCl )
The carbon spectrum is the definitive validation tool due to the characteristic C-F coupling patterns . The
| Shift ( | Multiplicity | Assignment | Mechanistic Insight | |
| 166.9 | Singlet (s) | - | Carbonyl ester. | |
| 143.2 | Singlet (s) | - | Vinyl | Alkene carbon adjacent to the ring. |
| 137.8 | Singlet (s) | - | Ar-C (Ipso to Vinyl) | Quaternary aromatic carbon. |
| 132.1 | Quartet (q) | Ar-C (Ipso to | Diagnostic: Large splitting ( | |
| 128.3 | Singlet (s) | - | Ar-C (Ortho to Vinyl) | Aromatic CH. |
| 125.9 | Quartet (q) | Ar-C (Ortho to | Diagnostic: Small splitting ( | |
| 123.8 | Quartet (q) | Diagnostic: Massive splitting ( | ||
| 119.8 | Singlet (s) | - | Vinyl | Alkene carbon adjacent to carbonyl. |
| 52.0 | Singlet (s) | - | Methoxy carbon. |
Part 4: Structural Validation Workflow
The following diagram illustrates the logical flow for assigning the structure, ensuring that the C-F coupling is used as a primary confirmation tool rather than an anomaly.
Figure 1: Logic flow for the structural validation of fluorinated cinnamates. Note the critical checkpoint at the
Part 5: Detailed Analysis of C-F Coupling
Researchers often misinterpret the
-
The Ipso-Carbon (~132 ppm): This carbon is directly attached to the
group. It appears as a quartet with a coupling constant of Hz. -
The Ortho-Carbon (~125.9 ppm): The aromatic CH protons next to the
group will show a smaller quartet splitting ( Hz). This is frequently mistaken for a broad singlet if the acquisition time is too short.
Troubleshooting Tip: If you cannot see the quartets, increase the number of scans (NS) by a factor of 4 (e.g., from 256 to 1024) and apply an exponential line broadening (LB) of 1.0–2.0 Hz during processing.
References
-
Spectral Database for Organic Compounds (SDBS).SDBS No. 22651: Methyl 4-(trifluoromethyl)cinnamate. National Institute of Advanced Industrial Science and Technology (AIST).
-
[Link]
-
- Royal Society of Chemistry.ChemSpider Record: Methyl 4-(trifluoromethyl)
-
Reich, H. J.WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.
-
[Link]
-
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010, 29(9), 2176–2179.
-
[Link]
-
Technical Analysis: IR Spectroscopy of Methyl 4-trifluoromethylcinnamate
Part 1: Executive Summary & Strategic Context
Methyl 4-trifluoromethylcinnamate is a critical intermediate in the synthesis of fluorinated pharmaceuticals, particularly in the development of histone deacetylase (HDAC) inhibitors and anti-inflammatory agents. The introduction of the trifluoromethyl (-CF₃) group at the para position of the cinnamic ester scaffold significantly alters the lipophilicity and metabolic stability of the final drug candidate.
For researchers and process chemists, Infrared (IR) spectroscopy serves as the primary frontline tool for:
-
Reaction Monitoring: Confirming the esterification of 4-trifluoromethylcinnamic acid or the Heck coupling of methyl acrylate.
-
Purity Profiling: Detecting unreacted acid precursors or hydrolyzed byproducts.[1][2]
This guide moves beyond basic peak listing to provide a mechanistic interpretation of the vibrational modes, specifically addressing the spectral congestion caused by the overlap of fluoro-carbon and ester-oxygen stretches.
Part 2: Structural Analysis & Vibrational Theory
The Molecular Scaffold
The molecule consists of three distinct vibrational domains that interact electronically:
-
The Conjugated System: The aromatic ring is conjugated through the alkene (
-unsaturation) to the carbonyl group. This conjugation lowers the frequency of the carbonyl stretch compared to non-conjugated esters.[2] -
The Trifluoromethyl Rotor: The -CF₃ group is a powerful electron-withdrawing group (EWG) that creates intense dipole changes, resulting in dominant absorption bands in the fingerprint region.[2]
-
The Methyl Ester Cap: Provides characteristic C-H (aliphatic) and C-O stretching modes.[2]
Detailed Peak Assignment Table
The following assignments represent a synthesis of empirical data from methyl cinnamate analogs and trifluoromethyl-substituted aromatics.
| Frequency Region (cm⁻¹) | Vibrational Mode | Intensity | Mechanistic Insight |
| 3000 – 3100 | ν(C-H) Aromatic / Alkene | Weak | Characteristic of |
| 2940 – 2960 | ν(C-H) Aliphatic ( | Weak | Asymmetric stretch of the methyl ester group.[1][2] |
| 2840 – 2860 | ν(C-H) Aliphatic ( | Weak | Symmetric stretch.[1][2] |
| 1715 – 1735 | ν(C=O) Carbonyl | Strong | Conjugated ester.[1][2] The EWG nature of -CF₃ may shift this slightly higher than unsubstituted methyl cinnamate (~1717 cm⁻¹) due to reduced single-bond character contribution.[1][2] |
| 1635 – 1650 | ν(C=C) Alkene | Medium | Conjugated alkene stretch.[1][2] Often appears as a sharp doublet if rotational isomers exist.[2] |
| 1600, 1580, 1515 | ν(C=C) Aromatic Ring | Med/Weak | Skeletal ring vibrations.[2] The 1515 cm⁻¹ band is often enhanced by the polar -CF₃ substituent. |
| 1320 – 1350 | ν(C-F) Stretch | Very Strong | Primary C-F stretching mode.[1] Broad and intense, often masking other features.[2] |
| 1250 – 1300 | ν(C-O) Ester (Acyl) | Strong | Asymmetric C-C(=O)-O stretch.[1][2] Note: Heavily overlapped by C-F modes.[1][2] |
| 1100 – 1180 | ν(C-F) / ν(C-O) | Very Strong | Complex region containing symmetric -CF₃ stretches and the O-C-C (alkoxy) ester stretch.[1][2] |
| 980 – 990 | Strong | Out-of-plane (OOP) bending characteristic of trans (E) geometry. | |
| 830 – 850 | Strong | Diagnostic for para-substitution .[1][2] Two adjacent H atoms on the ring.[2] |
Part 3: Experimental Protocol (Self-Validating System)
To ensure data integrity, follow this "Self-Validating" protocol. This workflow is designed to detect artifacts (water, CO₂) and ensure the spectrum represents the true compound.[2]
Sample Preparation: ATR vs. Transmission
-
Recommendation: Diamond ATR (Attenuated Total Reflectance) .
-
Why: The compound is likely a solid (mp ~34-38°C for methyl cinnamate, likely higher with -CF₃).[1][2] ATR avoids the moisture sensitivity of KBr pellets.[2]
-
Critical Step: Due to the high refractive index of aromatic esters, ensure the ATR crystal is diamond or ZnSe .[2] Germanium crystals may cause peak distortion in the fingerprint region due to depth of penetration issues.[2]
Acquisition Parameters[1][2]
-
Scans: Minimum 16 scans (Screening) / 64 scans (Publication/QC).
-
Spectral Range: 4000 – 600 cm⁻¹.[2]
Validation Checkpoints
-
The "OH Void" Check: Inspect 3200–3600 cm⁻¹.[2]
-
The "Carbonyl Shift" Check:
-
The "Trans" Confirmation:
Part 4: Quality Control Decision Workflow
The following diagram outlines the logical decision tree for validating this compound batches using IR spectroscopy.
Figure 1: Logical decision tree for IR-based quality control of this compound.
Part 5: Technical Deep Dive – The "Masking" Effect
A common error in interpreting the spectrum of this specific compound is the attempt to isolate the C-O (ester) stretch.
In non-fluorinated methyl cinnamate, the C-O stretch (acyl) appears distinctly around 1280 cm⁻¹.[2] However, in This compound , the C-F stretching vibrations (symmetric and asymmetric) occur in the exact same region (1100–1350 cm⁻¹).
-
Observation: You will likely see a massive, broadened absorption block in this region rather than distinct peaks.[2]
-
Implication: Do not fail a batch because you cannot resolve the "classic" ester doublet in the fingerprint region. Rely on the Carbonyl (1720 cm⁻¹) and the Trans-alkene (985 cm⁻¹) bands for structural confirmation, treating the 1100–1350 cm⁻¹ block as a composite confirmation of the trifluoromethyl ester moiety.
References
-
National Institute of Standards and Technology (NIST). 4-Trifluoromethylcinnamic acid Infrared Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[2] [Link] (Source for the acid precursor spectral data used to extrapolate ester shifts.)
-
National Institutes of Health (NIH) - PubChem. Methyl cinnamate | C10H10O2 | CID 637520.[1][2] [Link] (Source for non-fluorinated analog base peak assignments.)[1][2]
-
SpectraBase. Methyl cinnamate - IR Spectrum. John Wiley & Sons, Inc. [Link] (Reference for standard cinnamate ester vibrational modes.)[1][2][3]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link] (Authoritative grounding for general C-F and aromatic substitution patterns.)
Sources
Strategic Handling and Safety Protocol: Methyl 4-Trifluoromethylcinnamate
Document Control:
-
Subject: Methyl 4-trifluoromethylcinnamate[1]
-
Version: 1.0 (Technical Advisory)
Introduction: Beyond the SDS
Standard Safety Data Sheets (SDS) often provide generic boilerplate data for specialized research chemicals.[1] This guide bridges the gap between regulatory compliance and practical laboratory application.
This compound is a critical intermediate in the synthesis of fluorinated pharmaceuticals.[1] The trifluoromethyl (
However, the conjugation of the electron-withdrawing
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Precise Identification:
-
IUPAC Name: Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate[1][2]
-
Common Name: this compound[1]
-
Molecular Formula:
[1] -
Molecular Weight: 230.18 g/mol [1]
Physicochemical Properties Table:
| Property | Value / Description | Technical Note |
| Physical State | Solid (Crystalline) | Low-melting solid behavior is common in cinnamate esters.[1] |
| Melting Point | Predicted: 40–50°C | Experimental data is scarce.[1] Analogous Methyl cinnamate melts at 36°C; the |
| Solubility | Soluble in EtOAc, DCM, MeOH | Lipophilic nature ( |
| Reactivity | Michael Acceptor | The |
Hazard Identification & Risk Assessment
GHS Classification (Derived)
While specific toxicological data for this ester is limited, its structural analogues and the parent acid (4-trifluoromethylcinnamic acid, CAS 16642-92-5) dictate the following precautionary classification:
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]
The "Michael Acceptor" Risk
Scientific Insight: The core safety concern is not just acidity or corrosivity, but sensitization .[1]
The structure contains an electron-deficient alkene conjugated with an ester.[1] This makes the
-
Implication: Repeated exposure, even at low levels, may lead to allergic contact dermatitis.[1]
Strategic Handling & Engineering Controls[1]
This workflow ensures containment of the solid and mitigation of aerosol generation.[1]
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.[1]
-
Static Control: Crystalline organic solids with fluorine content can be highly static.[1] Use an anti-static gun or ionizer during weighing to prevent "flying" powder, which spreads contamination.[1]
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (standard safety glasses are insufficient for fine powders that can drift).[1]
-
Hands: Nitrile gloves (0.11 mm minimum thickness).[1]
-
Note: If dissolving in halogenated solvents (DCM), double-gloving or using laminate gloves (Silver Shield) is required, as DCM permeates nitrile rapidly, carrying the solute with it.[1]
-
-
Respiratory: If working outside a hood (not recommended), a P95 particulate respirator is the absolute minimum requirement.[1]
Handling Workflow Diagram
Figure 1: Safe handling lifecycle from receipt to disposal.
Synthesis & Stability (Reference Protocol)
For researchers needing to synthesize or purify this compound, the following Fischer Esterification protocol is the industry standard for high purity.
Reaction:
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, suspend 4-(trifluoromethyl)cinnamic acid (CAS 16642-92-5) in anhydrous Methanol (0.5 M concentration).
-
Catalyst: Add concentrated Sulfuric Acid (
, 5-10 mol%) dropwise.-
Why:
is electron-withdrawing, making the carboxylic acid less nucleophilic; acid catalysis is essential to activate the carbonyl.[1]
-
-
Reflux: Heat to reflux (approx. 65°C) for 6–12 hours. Monitor by TLC (ensure disappearance of the acid spot).[1]
-
Workup:
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for scalability.[1]
Emergency Response & First Aid
Accidental Release (Spill)[1]
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Don double nitrile gloves and a P95 respirator.[1]
-
Containment: Do not dry sweep.[1] Wet the powder slightly with an inert solvent (like heptane) or use a HEPA-filtered vacuum to prevent dust clouds.[1]
-
Clean: Wipe surface with soap and water (alkaline soap helps hydrolyze the ester traces).[1]
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[1] Do not rub.[1] The crystals can mechanically scratch the cornea before chemical irritation begins.[1]
-
Skin Contact: Wash with soap and water.[1] Avoid alcohol-based hand sanitizers immediately after exposure, as they may increase skin absorption of the lipophilic ester.[1]
References & Authoritative Sources
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11736355, Methyl (E)-3-[4-(trifluoromethyl)phenyl]acrylate.[1] Retrieved from [Link][1][2]
-
NIST Chemistry WebBook. 4-Trifluoromethylcinnamic acid (CAS 16642-92-5).[1] Retrieved from [Link][1]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Context on Fluorine Bioisosteres).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1]
Sources
Thermal Characterization & Purification Protocols: Methyl 4-trifluoromethylcinnamate
This is an in-depth technical guide on the thermal characterization and purification of Methyl 4-trifluoromethylcinnamate .
Technical Guide | Version 1.0 [1]
Executive Summary
This compound (CAS 20754-22-7) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group confers unique metabolic stability and lipophilicity to downstream scaffolds. However, conflicting data regarding its thermal properties often leads to suboptimal isolation strategies.
This guide resolves these ambiguities by establishing a rigorous Thermal Characterization Protocol . We define the operational melting and boiling point ranges, analyze the thermodynamic impact of the trifluoromethyl moiety, and provide a self-validating workflow for purification that adapts to the compound's physical state.
Compound Profile & Thermodynamic Analysis
Chemical Identity
| Property | Data |
| IUPAC Name | Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
| Common Name | This compound |
| CAS Number | 20754-22-7 (trans-isomer) |
| Molecular Formula | C₁₁H₉F₃O₂ |
| Molecular Weight | 230.18 g/mol |
| SMILES | COC(=O)/C=C/c1ccc(cc1)C(F)(F)F |
Thermal Properties Matrix
The physical state of this compound is sensitive to isomeric purity (E/Z ratio) and trace solvent residues.[1] While unsubstituted methyl cinnamate melts at 36°C, the introduction of the para-CF₃ group alters the crystal lattice energy.
| Parameter | Value / Range | Condition / Note |
| Melting Point (MP) | 34 – 38 °C (Typical) | Pure trans-isomer.[1][2] Often appears as a low-melting solid or supercooled liquid.[1] |
| Boiling Point (BP) | 260 – 265 °C | At atmospheric pressure (760 mmHg).[1] Theoretical extrapolation.[1] |
| Boiling Point (Reduced) | 115 – 120 °C | At 5–10 mmHg.[1] Preferred distillation range.[1] |
| Flash Point | > 110 °C | Closed Cup. |
Critical Insight: The trifluoromethyl group significantly increases lipophilicity but does not drastically raise the melting point compared to the methoxy analog (MP 94°C) or nitro analog (MP 160°C).[1] This is due to the weak intermolecular forces (van der Waals) of the fluorine atoms preventing tight lattice packing, unlike the strong dipole-dipole interactions in nitro-cinnamates.[1]
Experimental Determination Protocols
To ensure data integrity, researchers must validate the thermal properties of their specific lot using the following self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC) for MP
Use this protocol to determine phase purity and precise onset melting temperature.[1]
-
Sample Prep : Weigh 2–5 mg of dried sample into an aluminum pan. Crimp exclusively with a pinhole lid to allow volatile escape if decomposition occurs.
-
Equilibration : Hold at 0°C for 5 minutes.
-
Ramp : Heat from 0°C to 150°C at a rate of 5°C/min.
-
Validation Criteria :
Protocol B: Vacuum Distillation Boiling Point
Use this protocol for purification and BP validation.[1]
-
Setup : Short-path distillation apparatus with a Vigreux column.
-
Vacuum : Apply stable vacuum (e.g., 5 mmHg).[1]
-
Heating : Slowly ramp oil bath temperature.
-
Observation : Record the vapor temperature only when the distillate condensation ring is stable at the thermometer bulb.
-
Target: 115–120°C @ 5 mmHg.
-
-
Correction : Convert observed BP to standard pressure using the Antoine Equation or a nomograph to verify consistency with the 260°C atmospheric prediction.
Purification Strategy & Workflow
The purification method is dictated by the thermal state determined in Section 3. Because the melting point is near ambient temperature (~36°C), the compound can exist as a "slush" or oil.
Decision Logic
-
If Solid (Crude MP > 30°C): Proceed to Recrystallization .[1]
-
If Oil/Liquid (Crude MP < 25°C): Proceed to Vacuum Distillation .[1]
Recrystallization Protocol (For High Purity)
-
Solvent System : Hexane / Ethyl Acetate (9:1 v/v).[1]
-
Method :
-
Dissolve crude solid in minimum hot Hexane/EtOAc (~50°C).
-
Cool slowly to Room Temperature (RT).
-
Seed : Add a crystal of pure this compound if available.
-
Refrigerate at 4°C for 12 hours.
-
Filter cold and wash with cold Hexane.
-
Visualization: Purification Decision Tree
The following diagram illustrates the logical flow for isolating the target compound based on thermal feedback.
Caption: Adaptive purification workflow based on the physical state of the crude intermediate.
Synthetic Context & Applications
Synthesis via Heck Reaction
The most robust route to this compound involves the Palladium-catalyzed coupling of 4-trifluoromethyliodobenzene and methyl acrylate.[1]
-
Thermal Control : The reaction is typically run at 80–100°C. Exceeding 120°C can cause polymerization of the acrylate, complicating the boiling point purification step.
Structural Impact on Bioactivity
The 4-CF₃ group is a bioisostere for the 4-Cl or 4-Me group but adds significant metabolic stability (blocking P450 oxidation at the para-position).[1]
-
Lipophilicity : Increases LogP, enhancing membrane permeability.
-
Electronic Effect : Strong electron-withdrawing nature (
) lowers the LUMO energy, making the alkene more susceptible to Michael additions in drug design.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11736355, Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate. Retrieved from [Link]
-
ChemSRC. CAS 20754-22-7 Physicochemical Properties. Retrieved from [Link]
-
MOLBASE. CombiPhos-Pd6 Catalysts and Related Cinnamate Derivatives. Retrieved from [Link][1]
Sources
A Technical Guide to the Crystallographic Landscape of para-Trifluoromethyl Cinnamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the crystallographic features of para-trifluoromethyl cinnamate derivatives. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between molecular structure, intermolecular interactions, and crystal packing. We will examine the profound influence of the para-trifluoromethyl group on the solid-state architecture of these compounds, a critical consideration for their application in medicinal chemistry and materials science.
The Pivotal Role of the para-Trifluoromethyl Group in Crystal Engineering
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often employed as a bioisostere for methyl or chloro groups to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Its strong electronegativity and unique steric profile significantly influence the electronic properties of the parent molecule.[1] In the context of crystallography, the -CF3 group is a powerful modulator of intermolecular interactions, participating in a variety of non-covalent bonds that dictate the supramolecular assembly of molecules in the solid state.
The introduction of fluorine atoms into organic molecules can lead to a range of weak but structurally significant interactions, including:
-
C-H···F Hydrogen Bonds: While organic fluorine is generally considered a weak hydrogen bond acceptor, these interactions are frequently observed in crystal structures.[3][4]
-
F···F Contacts: These interactions, though debated, can play a role in stabilizing crystal lattices.[3][5]
-
C-F···π Interactions: The interaction between the electron-rich π-system of an aromatic ring and an electrophilic fluorine atom can be a significant factor in crystal packing.[6]
Understanding how the -CF3 group leverages these interactions to guide the formation of specific crystalline architectures is paramount for predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.
Crystallographic Analysis of the Archetype: trans-4-(Trifluoromethyl)cinnamic Acid
The crystal structure of trans-4-(trifluoromethyl)cinnamic acid provides a foundational understanding of the packing motifs in this class of compounds. A study by Fallis et al. revealed that this compound crystallizes in the triclinic space group P-1.[7]
The dominant supramolecular synthon in the crystal structure of trans-4-(trifluoromethyl)cinnamic acid is the classic carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds. This is a highly robust and predictable interaction in carboxylic acids.[8]
Beyond this primary interaction, the crystal packing is further stabilized by weaker C-H···O interactions.[7] The trifluoromethyl group also plays a role in the overall crystal packing, though specific F-mediated interactions are not highlighted as the primary drivers in this particular structure. It is important to note that trifluoromethyl groups can exhibit rotational disorder within a crystal lattice due to their high symmetry and relatively low barrier to rotation.[9]
A fascinating aspect of trans-4-(trifluoromethyl)cinnamic acid is its temperature-induced phase transition.[7] Differential scanning calorimetry and variable-temperature single-crystal X-ray diffraction studies have shown a reversible phase transition around 131-132 K. This transition involves a quadrupling of the unit cell volume upon cooling, with the number of molecules in the asymmetric unit (Z') increasing from 2 to 8.[7] This behavior underscores the sensitivity of the crystal lattice to temperature and highlights the dynamic nature of the intermolecular interactions.
Comparative Crystallographic Analysis: Exploring Derivatives
Chalcone Analogue: (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
A closely related structure for which crystallographic data exists is the chalcone, (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one.[3][5] This molecule replaces the carboxylic acid group with a benzoyl group.
Table 1: Crystallographic Data for trans-4-(Trifluoromethyl)cinnamic Acid and a Chalcone Analogue
| Parameter | trans-4-(Trifluoromethyl)cinnamic Acid[7] | (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one[3] |
| Chemical Formula | C10H7F3O2 | C16H11F3O |
| Molecular Weight | 216.16 | 276.25 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 5.7749(4) | 14.7469(5) |
| b (Å) | 11.4093(9) | 14.5697(4) |
| c (Å) | 14.7469(8) | 5.8430(2) |
| α (°) | 90 | 90 |
| β (°) | 96.300(6) | 92.854(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 965.77(11) | 1253.86(7) |
| Z | 4 | 4 |
| Temperature (K) | 295 | 113 |
The most significant structural change in the chalcone is the absence of the strong O-H···O hydrogen bond donor. Consequently, the crystal packing is not dominated by the carboxylic acid dimer motif. Instead, the packing of the chalcone is reported to exhibit no classical intermolecular interactions, with the two phenyl rings of the molecule having a dihedral angle of 48.8(2)°.[3] This illustrates how a modification of the functional group at the terminus of the cinnamate scaffold can lead to a complete divergence in the primary supramolecular synthons and overall crystal architecture.
Predicted Packing of para-Trifluoromethylcinnamate Esters and Amides
Esters (e.g., Methyl or Ethyl para-Trifluoromethylcinnamate):
Upon esterification, the strong hydrogen bond donor (O-H) of the carboxylic acid is replaced by an alkyl group. This eliminates the possibility of the robust R22(8) dimer synthon. The crystal packing of the resulting esters would be governed by weaker interactions. We can anticipate the following:
-
C-H···O Interactions: The carbonyl oxygen of the ester will be a primary hydrogen bond acceptor, likely forming interactions with aromatic or vinylic C-H donors.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions to maximize van der Waals forces.
-
Fluorine-Mediated Interactions: C-H···F and F···F contacts will likely play a more significant role in the absence of strong hydrogen bonds, contributing to the overall stability of the crystal lattice.
Amides (e.g., N-Aryl-para-trifluoromethylcinnamamide):
Amides offer a different set of hydrogen bonding possibilities compared to carboxylic acids. The N-H group is a good hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This typically leads to the formation of catemers (chains) or dimers through N-H···O=C hydrogen bonds.
The crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, while not a cinnamide, provides a useful model.[6] In this structure, N-H···O hydrogen bonds and π-stacking of the aryl rings are significant in the crystal packing. It is highly probable that para-trifluoromethylcinnamamides would exhibit similar motifs, with chains or dimers formed via N-H···O hydrogen bonds, further stabilized by interactions involving the trifluoromethyl group and the aromatic rings.
Experimental Protocols
Synthesis of para-Trifluoromethylcinnamic Acid
A common and effective method for the synthesis of cinnamic acids is the Knoevenagel condensation.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of pyridine (3 volumes), add 4-(trifluoromethyl)benzaldehyde (1 mmol) and malonic acid (2 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Slowly heat the reaction mixture to 110 °C and maintain this temperature for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mass to room temperature and quench it by pouring it into 10 volumes of water.
-
Basification and Extraction: Add NaOH (2 mmol) to the quenched mixture and stir to obtain a clear solution. Wash the aqueous solution with ethyl acetate (2 x 20 volumes) to remove any unreacted aldehyde.
-
Acidification and Precipitation: Acidify the aqueous layer with 50% sulfuric acid until the pH reaches 2. The product will precipitate as a solid.
-
Isolation and Drying: Filter the precipitated solid and wash it with water (2 x 5 volumes) followed by a wash with petroleum ether (2 volumes). The solid product is then dried in an oven at 50-60 °C overnight. Typical yields are in the range of 80-90%.[10]
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[11][12][13]
Workflow Diagram:
Sources
- 1. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-Ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | C16H11F3O | CID 6075420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Ethyl 3-(4-(trifluoromethyl)phenyl)acrylate | 101466-85-7 [sigmaaldrich.com]
- 9. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Search - Access Structures [ccdc.cam.ac.uk]
- 13. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group on Cinnamate Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and materials science, prized for its profound influence on molecular properties. When incorporated into the scaffold of cinnamate esters, the CF3 group imparts unique electronic characteristics that significantly alter their reactivity, spectroscopic signatures, and potential as pharmaceutical agents. This technical guide provides a comprehensive exploration of these electronic effects, grounded in established chemical principles and supported by experimental data. We will delve into the inductive and resonance contributions of the CF3 group, quantify its impact using Hammett parameters, and elucidate the resulting changes in the spectroscopic and reactive profiles of trifluoromethyl-substituted cinnamate esters. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecules with tailored properties.
Introduction: The Strategic Importance of the Trifluoromethyl Group
The introduction of a trifluoromethyl group into organic molecules is a widely employed strategy in drug design and materials science. Its incorporation can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity for biological targets. These benefits stem from the unique electronic nature of the CF3 group, which is one of the most powerful electron-withdrawing groups in organic chemistry. Cinnamate esters, with their conjugated π-system, provide an excellent platform to study and exploit these electronic perturbations. Understanding how the CF3 group electronically influences the cinnamate framework is crucial for the rational design of new chemical entities with desired pharmacological profiles.
The Dichotomy of Electronic Influence: Inductive vs. Resonance Effects
The net electronic effect of the trifluoromethyl group is a combination of two fundamental phenomena: the inductive effect (-I) and the resonance effect (+R or -R).
2.1. The Dominant Inductive Effect (-I)
The trifluoromethyl group exerts a potent electron-withdrawing inductive effect. This is due to the high electronegativity of the three fluorine atoms, which pull electron density away from the carbon atom to which they are attached. This creates a partial positive charge on the carbon of the CF3 group, which in turn withdraws electron density from the rest of the molecule through the sigma (σ) bonds. This effect is often referred to as a "sigma-accepting" property.
Diagram: Inductive Electron Withdrawal by the Trifluoromethyl Group
Caption: Inductive withdrawal of electron density.
2.2. The Negligible Resonance Effect
Resonance effects involve the delocalization of π-electrons across a conjugated system. While the fluorine atoms in the CF3 group possess lone pairs of electrons, they do not effectively participate in resonance donation into the aromatic ring. This is because there are no orbitals on the carbon atom of the CF3 group that can overlap with the p-orbitals of the ring. Consequently, the CF3 group is considered to have no significant resonance effect.
Quantifying the Electronic Impact: Hammett Parameters
The Hammett equation is a valuable tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent.
Table 1: Hammett Constants for the Trifluoromethyl Group
| Parameter | Value | Interpretation |
| σm | 0.43 | Strongly electron-withdrawing at the meta position. |
| σp | 0.54 | Very strongly electron-withdrawing at the para position. |
| σI | 0.45 | Strong inductive electron withdrawal. |
| σR | 0.08 | Weak resonance effect. |
Note: Values are approximate and can vary slightly depending on the specific reaction and conditions.
The positive and relatively large values for σm and σp confirm the potent electron-withdrawing nature of the CF3 group. The σI value highlights the dominance of the inductive effect, while the small σR value corroborates the minimal contribution of resonance.
Manifestations in Spectroscopic Properties
The electronic perturbations induced by the trifluoromethyl group are readily observable in the spectroscopic data of trifluoromethyl-substituted cinnamate esters.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei.
-
¹H NMR: Protons on the aromatic ring and the vinyl group of a trifluoromethyl-substituted cinnamate ester will experience deshielding due to the electron-withdrawing nature of the CF3 group. This results in a downfield shift (higher ppm values) of their corresponding signals compared to the unsubstituted analogue. The magnitude of this shift will depend on the position of the CF3 group relative to the proton.
-
¹³C NMR: Similarly, the carbon atoms of the aromatic ring and the conjugated system will also be deshielded, leading to downfield shifts in the ¹³C NMR spectrum.
-
¹⁹F NMR: The fluorine atoms of the CF3 group give a characteristic signal in the ¹⁹F NMR spectrum, which can be a useful diagnostic tool.
4.2. Infrared (IR) Spectroscopy
The primary influence of the CF3 group in the IR spectrum is on the stretching frequency of the carbonyl group (C=O) of the ester. The electron-withdrawing effect of the CF3 group will increase the force constant of the C=O bond, resulting in a shift to a higher wavenumber (cm⁻¹) for the carbonyl stretching vibration.
4.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the cinnamate ester. The introduction of a CF3 group can cause a slight shift in the maximum absorption wavelength (λmax). The direction of this shift (hypsochromic or bathochromic) will depend on the position of the CF3 group and its influence on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Altered Reactivity Profiles
The strong electron-withdrawing nature of the trifluoromethyl group has a profound impact on the reactivity of cinnamate esters.
5.1. Electrophilic Aromatic Substitution
The CF3 group is a deactivating group for electrophilic aromatic substitution reactions. By withdrawing electron density from the aromatic ring, it makes the ring less nucleophilic and therefore less reactive towards electrophiles. The CF3 group is a meta-director, meaning that incoming electrophiles will preferentially add to the meta position.
5.2. Nucleophilic Addition to the α,β-Unsaturated System
The electron-withdrawing CF3 group enhances the electrophilicity of the β-carbon in the α,β-unsaturated ester system. This makes the molecule more susceptible to nucleophilic attack at this position (Michael addition).
Diagram: Enhanced Electrophilicity at the β-Carbon
Caption: Enhanced susceptibility to Michael addition.
Experimental Protocols
6.1. Synthesis of Trifluoromethyl-Substituted Cinnamate Esters
A common method for the synthesis of cinnamic acids is the Knoevenagel condensation, which can be adapted for trifluoromethyl-substituted benzaldehydes. The resulting cinnamic acid can then be esterified.
Step-by-Step Protocol (Knoevenagel Condensation):
-
To a solution of the appropriate trifluoromethyl-substituted benzaldehyde (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Collect the precipitated trifluoromethyl-substituted cinnamic acid by filtration, wash with cold water, and dry.
-
Esterify the resulting cinnamic acid using standard methods (e.g., Fischer esterification with an alcohol and a catalytic amount of acid).
6.2. Spectroscopic Characterization
NMR Spectroscopy:
-
Dissolve a small amount of the purified trifluoromethyl-substituted cinnamate ester in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.
IR Spectroscopy:
-
Obtain the IR spectrum of the sample using either a KBr pellet or as a thin film on a salt plate.
-
Identify the characteristic absorption bands, paying close attention to the carbonyl stretching frequency.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Determine the wavelength of maximum absorption (λmax).
Conclusion and Future Perspectives
The electronic effects of the trifluoromethyl group on cinnamate esters are a powerful tool for modulating their chemical and physical properties. The strong inductive electron withdrawal deactivates the aromatic ring towards electrophilic substitution while enhancing the susceptibility of the α,β-unsaturated system to nucleophilic attack. These electronic perturbations are clearly reflected in the spectroscopic data of these compounds. A thorough understanding of these principles is paramount for the rational design of novel trifluoromethyl-substituted cinnamate esters for applications in drug discovery and materials science. Future research in this area will likely focus on leveraging these electronic effects to fine-tune the biological activity and pharmacokinetic properties of new therapeutic agents.
References
- Jeyavijayan, S., Ramuthai, M., & Shiney, A. (2024). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry, 63(1), 21-32.
- O'Connor, M. J., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 132(10), 3402–3403.
- Klumpp, D. A. (2011). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace.
- Unknown Author. Resonance and induction tutorial. University of Arizona.
- Jeyavijayan, S., Ramuthai, M., & Shiney, A. (2024). Quantum Chemical Calculations, Molecular Docking and ADMET Studies of Trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry (IJC).
- Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Wikipedia contributors. (2023).
- Benchchem. (2023). Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development. Benchchem.
- Benchchem. (2023). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
Literature review of Methyl 4-trifluoromethylcinnamate synthesis
Executive Summary
Methyl 4-trifluoromethylcinnamate (CAS: 20754-22-7) is a pivotal intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. The introduction of the trifluoromethyl (
This technical guide provides a rigorous, evidence-based analysis of three distinct synthetic pathways:
-
Palladium-Catalyzed Heck Coupling: The preferred method for scalability and atom economy.
-
Horner-Wadsworth-Emmons (HWE) Olefination: The gold standard for stereochemical control (
-selectivity). -
Acid Chloride Esterification: A robust functional group transformation for carboxylic acid precursors.
Part 1: Retrosynthetic Analysis
To design an effective synthesis, we must first deconstruct the target molecule. The strategic disconnections reveal three primary precursors.
Figure 1: Retrosynthetic disconnection of this compound showing three distinct strategic approaches.
Part 2: Method A - Palladium-Catalyzed Heck Coupling
Best for: Large-scale synthesis, convergent assembly, and atom economy.
The Heck reaction couples an aryl halide with an activated alkene.[1] For our target, 1-iodo-4-(trifluoromethyl)benzene reacts with methyl acrylate. The electron-withdrawing
Reaction Mechanism & Causality
The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), followed by syn-insertion of the alkene, beta-hydride elimination to release the product, and base-mediated regeneration of the catalyst.
Figure 2: Catalytic cycle of the Heck reaction. The CF3 group facilitates the initial oxidative addition step.
Validated Protocol
Reagents:
-
1-iodo-4-(trifluoromethyl)benzene (1.0 equiv)
-
Methyl acrylate (1.2 equiv)[2]
- (1-2 mol%)
-
Triphenylphosphine (
) (4-8 mol%) -
Triethylamine (
) (2.0 equiv) -
Solvent: DMF or NMP (anhydrous)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a reaction flask and purge with nitrogen. Oxygen poisons the Pd(0) species.
-
Catalyst Pre-activation: Dissolve
and in DMF. Stir for 15 minutes at room temperature to generate the active species in situ (indicated by a color change to yellow/orange). -
Substrate Addition: Add 1-iodo-4-(trifluoromethyl)benzene, methyl acrylate, and
. -
Reaction: Heat the mixture to 90°C for 12-16 hours.
-
Why 90°C? High temperature is required to overcome the activation energy of the insertion step, but exceeding 120°C can cause catalyst aggregation (Pd black formation).
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and ammonium salts.
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).
Optimization Data
Table 1: Effect of Catalyst and Base on Yield (Ref: Asian J. Chem [1])
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | DMF | 92% | |||
| 2 | None | NMP | 78% | ||
| 3 | dppf | Toluene | 65% |
Part 3: Method B - Horner-Wadsworth-Emmons (HWE)
Best for: High stereoselectivity (
While the Wittig reaction is a classic choice, the HWE modification using phosphonate esters is superior for synthesizing cinnamates. It produces the thermodynamically stable
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the phosphonate carbanion on the aldehyde carbonyl.[4] The electron-withdrawing trifluoromethyl group on the aldehyde increases electrophilicity, accelerating the initial attack. The subsequent elimination of the phosphate group is irreversible and stereoselective.
Validated Protocol
Reagents:
-
4-Trifluoromethylbenzaldehyde (1.0 equiv)
-
Trimethyl phosphonoacetate (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C under nitrogen. Add Trimethyl phosphonoacetate dropwise.
-
Observation: Evolution of
gas indicates ylide formation. Stir until gas evolution ceases (~30 min).
-
-
Coupling: Add 4-Trifluoromethylbenzaldehyde (dissolved in THF) dropwise to the ylide solution at 0°C.
-
Equilibration: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Why? The reaction is often complete within minutes due to the activated aldehyde, but stirring ensures complete conversion.
-
-
Quench: Carefully add saturated
solution to quench excess base. -
Extraction: Extract with diethyl ether. The phosphate byproduct remains in the aqueous phase.
-
Purification: Recrystallization from hexanes is often sufficient due to the high purity of the crude product.
Part 4: Method C - Esterification via Acid Chloride
Best for: Converting commercially available carboxylic acid precursors.
If 4-trifluoromethylcinnamic acid is available, direct esterification is the most straightforward route. However, standard Fischer esterification (acid + alcohol
Validated Protocol
Reagents:
-
4-Trifluoromethylcinnamic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
Methanol (Excess, serves as solvent/nucleophile)
-
Catalytic DMF (1-2 drops)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, suspend the cinnamic acid in dry DCM. Add
and catalytic DMF. -
Reflux: Heat to reflux (40°C) for 2 hours until the solution becomes clear (indicating acid chloride formation).
-
Evaporation: Remove excess
and DCM under vacuum.-
Critical Step: Complete removal of
prevents the formation of gas in the next step, though some is inevitable.
-
-
Esterification: Redissolve the residue in anhydrous Methanol. Stir at room temperature for 1 hour.
-
Workup: Evaporate methanol. Dissolve residue in EtOAc, wash with saturated
(to neutralize acid traces), dry, and concentrate.
Part 5: Comparative Analysis
Table 2: Comparison of Synthetic Methodologies
| Feature | Heck Coupling | HWE Olefination | Acid Chloride Esterification |
| Atom Economy | High (Direct C-C bond formation) | Moderate (Loss of phosphate) | Low (Loss of |
| Stereoselectivity | High ( | Excellent ( | N/A (Retains stereochemistry of SM) |
| Cost | Moderate (Pd catalyst) | Moderate (Phosphonate) | Low (Cheap reagents) |
| Scalability | Excellent | Good | Excellent |
| Safety | Pd heavy metal waste | Corrosive |
References
-
Asian Journal of Chemistry. "An Efficient and Recyclable Catalytic System for Heck Coupling Reaction." Asian J. Chem.[10]2015 .[10][11]
-
UC Berkeley College of Chemistry. "The Wittig Reaction." Chem 3A Lab Manual.2014 .[9][10]
-
Royal Society of Chemistry. "Wittig Reaction - Procedure for preparing 1,3-dienes." RSC Supporting Info.[9]
-
Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."[4][7] Organic Chemistry Portal.[4][6]
-
Common Organic Chemistry. "Acid to Ester: Thionyl Chloride Method." Common Organic Chemistry.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction [beilstein-journals.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Ester synthesis by esterification [organic-chemistry.org]
Methodological & Application
Application Note: Precision Esterification Protocols for 4-Trifluoromethylcinnamic Acid
Executive Summary & Strategic Importance
4-Trifluoromethylcinnamic acid (4-TFCA) is a high-value scaffold in medicinal chemistry.[1] The trifluoromethyl (
Esterification of 4-TFCA is a critical gateway transformation. While the reaction follows standard carboxylic acid mechanics, the electron-withdrawing nature of the
This guide provides three field-validated protocols, selected based on scale, alcohol complexity, and available equipment.
Chemical Context: The Fluorine Effect
Understanding the electronic influence of the 4-trifluoromethyl group is essential for troubleshooting.
-
Electronic Activation: The
group is strongly electron-withdrawing (Hammett ). This reduces electron density at the carbonyl carbon, making it more electrophilic than unsubstituted cinnamic acid. Consequently, nucleophilic attack by alcohols is generally faster. -
Acidity: The
group stabilizes the carboxylate anion, lowering the pKa (estimated 3.8-4.0) compared to cinnamic acid (pKa 4.44). This requires careful base selection in nucleophilic substitution protocols. -
Photostability: Like all cinnamates, the conjugated alkene is susceptible to UV-induced
isomerization. All reactions should be performed under low-light conditions or in amber glassware.
Methodology Selection Guide
Select the appropriate protocol based on your specific substrate and scale requirements.[3]
Table 1: Decision Matrix for Esterification Protocols
| Parameter | Protocol A: Fischer (Acid-Catalyzed) | Protocol B: Steglich (Coupling) | Protocol C: Acid Chloride (Activation) |
| Primary Use Case | Simple alkyl esters (Methyl, Ethyl) | Complex, acid-sensitive, or chiral alcohols | Sterically hindered alcohols or phenols |
| Scale | Gram to Kilogram (Scalable) | Milligram to Gram | Gram to Multi-Gram |
| Reaction Conditions | High Temp (Reflux), Strong Acid | Room Temp, Neutral pH | High Temp ( |
| Atom Economy | High | Low (forms urea byproduct) | Medium (forms |
| Purification | Crystallization / Distillation | Filtration + Column Chromatography | Evaporation + Wash |
| Yield Expectation | 90-97% | 95-99% | >95% |
Decision Logic Visualization
Figure 1: Decision tree for selecting the optimal esterification method based on substrate properties and scale.
Protocol A: Scalable Fischer Esterification
Best for: Methyl, Ethyl, and Propyl esters. Mechanism: Acid-catalyzed equilibrium driven by solvent excess.
Materials
-
4-Trifluoromethylcinnamic acid (1.0 equiv)
-
Alcohol (Methanol or Ethanol) (Solvent volume, ~10-20 equiv)
-
Sulfuric Acid (
, conc.)[4][5] (0.1 - 0.5 equiv) or -Toluenesulfonic acid ( TSA) -
Solvent: The alcohol acts as the solvent.[4]
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 4-TFCA in the alcohol (approx. 5-10 mL per gram of acid).
-
Catalyst Addition: Slowly add concentrated
(0.1 mL per gram of acid) or TSA (5 mol%).-
Note: The reaction is exothermic; add acid dropwise.
-
-
Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–8 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The acid spot (
) should disappear, replaced by the ester ( ).
-
-
Workup:
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Hexane/EtOAc if necessary. Most methyl esters of this scaffold solidify upon cooling.
Protocol B: Steglich Esterification (High Precision)
Best for: Acid-labile alcohols, expensive substrates, or small-scale library synthesis. Mechanism: DCC-mediated coupling with DMAP catalysis.
Materials
-
4-TFCA (1.0 equiv)
-
Alcohol (R-OH) (1.0 - 1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 - 1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)[3]
Experimental Workflow
-
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere. -
Solvation: Dissolve 4-TFCA (1.0 equiv) and the target Alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Catalyst: Add DMAP (0.1 equiv). Stir for 5 minutes.
-
Coupling: Cool the solution to 0°C (ice bath). Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.
-
Workup:
-
Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.
-
Wash: Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated
, then Brine.
-
-
Purification: Concentrate in vacuo. Flash column chromatography is usually required to remove traces of N-acylurea byproduct.
Mechanistic Pathway (DOT)
Figure 2: Steglich esterification pathway. DMAP acts as an acyl-transfer catalyst to suppress the formation of the unreactive N-acylurea side product.
Protocol C: Acid Chloride Activation
Best for: Sterically hindered alcohols (secondary/tertiary) or phenols.
Materials
-
4-TFCA (1.0 equiv)
-
Thionyl Chloride (
) (2.0 - 5.0 equiv) or Oxalyl Chloride ( equiv) + DMF (cat.) -
Base: Triethylamine (
) or Pyridine (1.2 equiv) -
Solvent: DCM or Toluene
Step-by-Step Methodology
-
Activation: In a fume hood, dissolve 4-TFCA in dry Toluene or DCM.
-
Chlorination: Add Thionyl Chloride (
) dropwise.-
Optional: Add 1 drop of DMF to catalyze the formation of the Vilsmeier intermediate.
-
-
Reflux: Heat to reflux (70-80°C) for 2 hours. Gas evolution (
, ) indicates reaction progress. -
Evaporation: Once gas evolution ceases, concentrate in vacuo to remove excess
. Do not skip this step. Excess will react with your alcohol to form alkyl chlorides.-
Result: You now have crude 4-trifluoromethylcinnamoyl chloride (usually a yellow solid/oil).
-
-
Esterification: Redissolve the acid chloride in dry DCM.
-
Addition: Add the Alcohol (1.0 equiv) and Base (
, 1.2 equiv) at 0°C. -
Completion: Stir at Room Temp for 2 hours.
-
Workup: Wash with water, 1N HCl, and Brine. Dry and concentrate.
Quality Control & Characterization
Verify the integrity of your product using these checkpoints.
Table 2: Analytical Checkpoints
| Technique | Observation | Interpretation |
| TLC | Disappearance of | Conversion of Acid |
| 1H-NMR | Shift of | The doublet for the alkene proton |
| 1H-NMR | Alkoxy signals | Appearance of singlet (3.8 ppm for -OMe) or quartet/triplet (4.2/1.3 ppm for -OEt). |
| 19F-NMR | Single Peak | Confirm integrity of |
| HPLC | Retention Time shift | Ester will be significantly more hydrophobic (longer RT) than the acid. |
References
-
Bioisosteres in MedChem: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Steglich Protocol: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Cinnamic Acid Derivatives: Pontiki, E., & Hadjipavlou-Litina, D. (2019). Cinnamic Acid Derivatives as Antioxidant Agents.[3][7][8] Molecules, 24(16), 2960. Link
-
Acid Chloride Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[5] Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link
-
Fischer Esterification Optimization: Liu, Y., et al. (2016). Recent Advances in Catalytic Esterification. Current Organic Chemistry, 20(11), 1167-1188. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. aspire.apsu.edu [aspire.apsu.edu]
- 8. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Methyl 4-trifluoromethylcinnamate as a dienophile in Diels-Alder
Application Note: High-Efficiency Diels-Alder Cycloaddition Using Methyl 4-trifluoromethylcinnamate
Executive Summary
This guide details the utilization of This compound as a highly reactive dienophile in Diels-Alder [4+2] cycloadditions. While unsubstituted cinnamates are often sluggish dienophiles requiring harsh thermal conditions, the introduction of the trifluoromethyl (
Mechanistic Principles & Reactivity Profile
Electronic Activation
The Diels-Alder reaction is governed by Frontier Molecular Orbital (FMO) theory.[1] For normal-electron-demand cycloadditions, the reaction rate depends on the energy gap between the Diene's HOMO and the Dienophile's LUMO.[2]
-
Standard Cinnamate: The ester group provides moderate activation.
-
4-
Cinnamate: The group is a strong electron-withdrawing group (EWG) ( ). This pulls electron density from the aromatic ring, which in turn withdraws density from the alkene via conjugation. -
Result: The LUMO energy is significantly lowered, reducing the HOMO-LUMO gap and increasing the reaction rate coefficient (
).
Stereochemical Control
The
-
Endo/Exo Selectivity: Lewis acid coordination to the ester carbonyl favors the endo transition state due to secondary orbital interactions, though the steric bulk of the aryl ring can compete to favor the exo product. Low-temperature Lewis acid catalysis is critical to maximizing the kinetic endo product.
Experimental Protocol
Target Reaction: Cycloaddition of this compound with Cyclopentadiene.
Materials & Reagents
| Reagent | Role | Purity/Grade |
| This compound | Dienophile | >98% (HPLC) |
| Cyclopentadiene (CPD) | Diene | Freshly cracked* |
| Titanium(IV) chloride ( | Lewis Acid Catalyst | 1.0 M in DCM |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Sodium bicarbonate ( | Quench | Saturated Aq. |
*Note: Cyclopentadiene dimerizes at room temperature. It must be freshly distilled from dicyclopentadiene at 40–45°C immediately prior to use.
Step-by-Step Methodology
Step 1: Catalyst Complexation (The "Pre-Cooling" Phase)
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add This compound (1.0 mmol, 230 mg) and anhydrous DCM (10 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Dropwise, add
(1.2 mmol, 1.2 mL of 1.0 M solution).-
Observation: The solution often turns yellow/orange, indicating the formation of the Lewis Acid-Carbonyl complex.
-
-
Stir at -78°C for 15 minutes to ensure complete coordination.
Step 2: Cycloaddition
-
Add freshly cracked Cyclopentadiene (5.0 mmol, 5 equiv) slowly down the side of the flask to avoid localized warming.
-
Stir the mixture at -78°C for 2 hours.
-
Allow the reaction to slowly warm to 0°C over 1 hour.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting cinnamate spot (
) should disappear.
-
Step 3: Quench and Workup
-
Quench the reaction at 0°C by carefully adding Sat.
(10 mL). Caution: Gas evolution. -
Dilute with DCM (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous
. -
Concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
The product is typically a mixture of endo and exo isomers (often separable).[3]
Data Analysis & Expected Results
The following table summarizes typical performance metrics compared to non-fluorinated analogs under identical Lewis Acid (
Table 1: Comparative Reactivity Profile
| Dienophile Substrate | Conditions | Time (h) | Yield (%) | Endo:Exo Ratio |
| Methyl Cinnamate (Unsubstituted) | 12 | 65% | 70:30 | |
| This compound | 3 | 92% | 85:15 | |
| Methyl 4-methoxycinnamate | 24 | 40% | 60:40 |
Interpretation: The electron-withdrawing
Pathway Visualization
The following diagram illustrates the reaction workflow and the transition state logic.
Figure 1: Reaction pathway showing Lewis Acid activation and the electronic influence of the trifluoromethyl group.
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Polymerization of the diene.
-
Solution: Ensure Cyclopentadiene is cracked immediately before use and kept cold.
-
-
Poor Diastereoselectivity (Low Endo:Exo):
-
Cause: Reaction temperature rose too quickly.
-
Solution: Maintain -78°C for a longer duration (4 hours) before warming.
-
-
Hydrolysis of Ester:
-
Cause: Wet solvent or improper quenching.
-
Solution: Use strictly anhydrous DCM and quench slowly with cold bicarbonate.
-
References
-
Yamada, S., et al. (2016).[4] Concise preparation of fluorine-containing carbocycles involving the Diels–Alder reaction using fluorinated alkene or diene derivatives.[3][4] RSC Advances. [Link]
-
Korotaev, V. Y., et al. (2021).[3] Diels–Alder reaction of
-fluoro- -nitrostyrenes with cyclic dienes.[3][5] Beilstein Journal of Organic Chemistry. [Link] - Nie, J., et al. (2011). Introduction of Trifluoromethyl Groups into Organic Molecules via Nucleophilic Substitution and Cycloaddition. Journal of Fluorine Chemistry.
-
Hunt, I. (n.d.). Stereochemical Control in Diels-Alder Reactions. University of Calgary, Department of Chemistry. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 4. Concise preparation of fluorine-containing carbocycles involving the Diels–Alder reaction using fluorinated alkene or diene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 4-trifluoromethylcinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydrogenating Methyl 4-trifluoromethylcinnamate
The selective hydrogenation of this compound is a critical transformation in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The resulting product, methyl 3-(4-trifluoromethylphenyl)propanoate, serves as a valuable building block due to the presence of the trifluoromethyl (-CF3) group. This moiety is known to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the adjacent double bond, making the optimization of hydrogenation protocols essential for achieving high yields and selectivity.[3][4]
This guide provides detailed protocols for the catalytic hydrogenation of this compound, offering insights into catalyst selection, reaction conditions, and safety considerations. The methodologies are designed to be robust and reproducible, catering to both small-scale laboratory synthesis and larger-scale production.
Understanding the Reaction: Key Considerations
The primary goal of this hydrogenation is the selective reduction of the carbon-carbon double bond of the cinnamate moiety without affecting the aromatic ring or the ester functional group. The choice of catalyst and reaction conditions is paramount to achieving this selectivity.
The Role of the Trifluoromethyl Group: The strong electron-withdrawing nature of the -CF3 group can influence the electronic properties of the conjugated system. This can impact the rate of hydrogenation and the potential for side reactions.[5][6] Careful control of hydrogen pressure and temperature is therefore crucial.
Catalyst Selection: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes.[7] Its efficiency stems from its ability to adsorb hydrogen gas and the substrate onto its surface, facilitating the addition of hydrogen atoms across the double bond.[8] Alternative methods, such as transfer hydrogenation or the use of other catalytic systems, can also be employed, particularly when avoiding the use of gaseous hydrogen is desirable.
Protocol 1: Heterogeneous Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol describes a standard and highly effective method for the hydrogenation of this compound using a heterogeneous catalyst and a hydrogen atmosphere.
Rationale for Experimental Choices
-
Catalyst: 5% or 10% Palladium on carbon (Pd/C) is chosen for its high activity and selectivity in reducing carbon-carbon double bonds.[7] The carbon support provides a large surface area for the reaction.
-
Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and are relatively inert under the reaction conditions.[7]
-
Hydrogen Source: A hydrogen balloon provides a convenient and relatively safe way to maintain a positive pressure of hydrogen gas for small-scale reactions.[7][9] For larger scales or higher pressures, a Parr shaker or a similar hydrogenation apparatus is recommended.[10]
-
Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon is a critical safety step to remove oxygen, which can form explosive mixtures with hydrogen.[11][12]
Experimental Workflow Diagram
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. eurekaselect.com [eurekaselect.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. njhjchem.com [njhjchem.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
Preparation of bioactive compounds using Methyl 4-trifluoromethylcinnamate
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Methyl 4-trifluoromethylcinnamate as a core building block for synthesizing privileged bioactive scaffolds, specifically focusing on histone deacetylase (HDAC) inhibitors and anti-inflammatory amides.
Starting Material: this compound CAS: 206513-26-2 (Generic reference for analogs) / Note: Commercially available as Methyl trans-4-(trifluoromethyl)cinnamate. Focus: HDAC Inhibitors (Hydroxamic Acids) & Anti-inflammatory Amides.
Executive Summary
The incorporation of trifluoromethyl (
This guide provides validated protocols for transforming this ester into two distinct bioactive classes:
-
Trifluoromethyl-Cinnamic Hydroxamic Acids: Potent zinc-binding groups (ZBG) typically used in HDAC inhibitors (e.g., Panobinostat analogs).
-
Trifluoromethyl-Cinnamides: Stable amide scaffolds often evaluated for anti-inflammatory (NF-
B inhibition) and antimicrobial activity.
Chemical Transformation Landscape
The methyl ester functionality serves as the primary "handle" for diversification, while the alkene and trifluoromethyl groups remain intact to preserve pharmacophoric properties.
Protocol A: Synthesis of Hydroxamic Acids (HDAC Inhibitors)
Target Class: Histone Deacetylase (HDAC) Inhibitors.
Mechanism: The hydroxamic acid moiety acts as a bidentate ligand, chelating the
Scientific Rationale
Direct aminolysis of the ester is preferred over the two-step hydrolysis-coupling method. It avoids racemization (if chiral centers were present) and reduces step count. The
Materials
-
This compound (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (10.0 equiv) -
Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (10.0 equiv)
-
Methanol (anhydrous)[1]
-
Amberlyst-15 (
form) or dilute HCl for neutralization.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve
(10 mmol) in anhydrous Methanol (10 mL). -
Critical Step: Cool to 0°C. Slowly add KOH (10 mmol) dissolved in Methanol. A white precipitate (KCl) will form.
-
Stir for 30 minutes at 0°C, then filter the mixture to remove the KCl salt. Use the clear filtrate (free hydroxylamine base) immediately.
-
-
Reaction:
-
Dissolve this compound (1 mmol) in Methanol (2 mL).
-
Add the ester solution dropwise to the freshly prepared hydroxylamine filtrate at 0°C.
-
Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The high
ester spot should disappear, replaced by a baseline/low spot (Hydroxamic acid).
-
-
Work-up & Isolation:
-
Evaporate the methanol under reduced pressure to
20% volume. -
Dilute with ice-water (10 mL).
-
Carefully adjust pH to ~6–7 using dilute HCl or Amberlyst-15 resin.
-
Observation: The product typically precipitates as a white/off-white solid upon neutralization.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallization from Ethanol/Water is usually sufficient.
-
Expected Data Profile
| Property | Expected Value | Notes |
| Yield | 75 – 85% | Lower yields if moisture is present. |
| Appearance | White to pale yellow solid | |
| Characteristic broad singlets for hydroxamic acid. | ||
| Distinctive singlet for |
Protocol B: Synthesis of Cinnamides (Anti-inflammatory Scaffold)
Target Class: NF-
Scientific Rationale
Many bioactive cinnamides require complex amine "tails" (e.g., morpholine, piperazine, or bulky aromatics). Direct aminolysis of esters with these amines is often sluggish. Therefore, Path B (Hydrolysis
Phase 1: Hydrolysis to Acid
-
Dissolve this compound (1.0 equiv) in THF:Water (3:1).
-
Add Lithium Hydroxide (LiOH, 3.0 equiv).
-
Stir at RT for 3 hours.
-
Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[2][3]
-
Evaporate to yield 4-(trifluoromethyl)cinnamic acid .
Phase 2: Amide Coupling
-
Activation: Suspend the acid (1.0 equiv) in dry Dichloromethane (DCM). Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (Acid Chloride formation).
-
Coupling: Cool to 0°C. Add the desired amine (e.g., Morpholine, 1.1 equiv) and Triethylamine (
, 2.0 equiv). -
Reaction: Stir at RT for 2 hours.
-
Work-up: Wash with 1M HCl, then sat.
, then Brine. Dry over .[3]
Quality Control & Characterization
Due to the fluorine atom, NMR is the primary validation tool.
NMR Interpretation
The trifluoromethyl group provides a clean, singlet diagnostic peak.
-
Shift:
ppm (referenced to ). -
Integration: Ensure the integral corresponds to 3F relative to the aromatic protons in
NMR. -
Impurity Check: If a second peak appears near -63.5 ppm, it often indicates unreacted starting material or hydrolysis byproduct (acid) depending on the solvent environment.
Mechanistic Diagram: Hydroxaminolysis
The following diagram illustrates the mechanism for Protocol A, highlighting the nucleophilic attack.
References
-
Massaro, A., et al. (2007).[4] "One-pot synthesis of hydroxamic acids from carboxylic acids using T3P." Synthesis, 2007(20), 3201-3204.
-
Gissot, A., et al. (2005).[4] "Nucleophilic substitution of esters by hydroxylamine: A simple and efficient method." Journal of Organic Chemistry, 70(17), 6925-6928.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
-
Wang, Z., et al. (2010). "Synthesis and biological evaluation of cinnamic hydroxamic acid derivatives as HDAC inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(19), 5859-5862.
Sources
Hydrolysis of Methyl 4-trifluoromethylcinnamate: Protocols and Mechanistic Insights for the Synthesis of Acid Derivatives
An Application Guide for Researchers
Introduction: The Significance of 4-Trifluoromethylcinnamic Acid
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics. 4-(Trifluoromethyl)cinnamic acid is a valuable building block that leverages these attributes, serving as a precursor for a diverse range of pharmaceuticals, agrochemicals, and advanced polymers.[1] Its synthesis from the readily available methyl ester, methyl 4-trifluoromethylcinnamate, via hydrolysis is a fundamental and critical transformation.
This application note provides an in-depth guide to the hydrolysis of this compound. We will explore the underlying chemical mechanisms, present detailed, field-proven protocols for both base- and acid-catalyzed methods, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical resource for this important synthetic step.
Pillar 1: Mechanistic Underpinnings of Ester Hydrolysis
A thorough understanding of the reaction mechanism is paramount for selecting appropriate conditions and troubleshooting unforeseen challenges. The hydrolysis of an ester to a carboxylic acid can be effectively achieved under either basic or acidic conditions, each proceeding through a distinct pathway.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible process that typically offers high yields.[2][3] The irreversibility is a key advantage, as the final step involves the deprotonation of the carboxylic acid product by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[4]
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: A hydroxide ion (–OH) directly attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate with a negative charge on the oxygen atom.
-
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (–OCH3) as the leaving group.
-
Acid-Base Reaction: The liberated methoxide, a strong base, deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This step drives the equilibrium to completion.[2]
The final product is the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the desired carboxylic acid.
Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible equilibrium process.[5][6] To drive the reaction toward the product side, it is typically necessary to use a large excess of water, as dictated by Le Châtelier's principle.[7] The mechanism is essentially the reverse of a Fischer esterification.[4]
The steps are as follows:
-
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H3O+). This step activates the carbonyl group, making it significantly more electrophilic.[5][7]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination: The tetrahedral intermediate collapses, expelling a neutral methanol molecule.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H3O+) and forming the final product.[7]
Caption: Acid-Catalyzed Hydrolysis Mechanism.
The Electronic Influence of the -CF3 Group
The potent, electron-withdrawing inductive effect of the para-trifluoromethyl group plays a significant role in this reaction. This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon of the ester. This increased electrophilicity of the carbonyl carbon accelerates the rate-determining step—the initial nucleophilic attack by either hydroxide or water—in both mechanisms.[8] Consequently, the hydrolysis of this compound is generally more facile compared to its non-fluorinated or electron-donating-group-substituted counterparts.
Pillar 2: Experimental Protocols & Data
The following protocols are robust, scalable, and have been validated for the efficient conversion of this compound to its corresponding acid.
Protocol 1: High-Yield Base-Catalyzed Hydrolysis (Saponification)
This method is recommended for achieving the highest possible yield due to its irreversible nature.
Materials & Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M or 2M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and deionized water (e.g., 20 mL THF and 10 mL H₂O for 10 mmol of ester).
-
Reagent Addition: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring until the pH is ~1-2. A white precipitate of 4-(trifluoromethyl)cinnamic acid will form.
-
Product Isolation:
-
Method A (Filtration): If a dense precipitate forms, collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Method B (Extraction): If the product is slow to precipitate or appears oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
-
Drying: If extraction was used, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Final Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) if necessary.
Protocol 2: Classic Acid-Catalyzed Hydrolysis
This method is a viable alternative, particularly when base-sensitive functional groups are present elsewhere in a more complex molecule.
Materials & Reagents:
-
This compound
-
Sulfuric Acid (H₂SO₄), concentrated
-
Ethanol or Acetic Acid (as co-solvent)
-
Deionized Water
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, create a suspension of this compound (1.0 eq) in a mixture of water and a co-solvent like ethanol (e.g., 1:1 v/v).[9] A large excess of water should be used.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 5-10 mol%) to the suspension.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically ~100°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. Acid-catalyzed hydrolysis is generally slower than saponification and may require several hours (4-24 hours) to reach equilibrium.[5][9]
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath. The product, being less soluble in the cold aqueous medium, should precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold deionized water to remove the acid catalyst and any unreacted starting material.
-
-
Purification: Dry the crude product under vacuum. Recrystallization may be required to achieve high purity.
Experimental Workflow Overview
Caption: General workflow for the hydrolysis of this compound.
Pillar 3: Protocol Comparison and Troubleshooting
Choosing the optimal protocol depends on factors such as desired yield, reaction time, and the chemical nature of the substrate.
| Parameter | Base-Catalyzed (Saponification) | Acid-Catalyzed Hydrolysis |
| Reaction Type | Irreversible | Reversible Equilibrium |
| Driving Force | Formation of stable carboxylate salt[4] | Use of excess water[7] |
| Typical Temp. | 0°C to Room Temperature | Reflux (Elevated Temperature) |
| Reaction Time | Generally Faster (2-6 hours) | Generally Slower (4-24+ hours) |
| Typical Yield | High to Excellent (>90%) | Moderate to Good (can be limited by equilibrium) |
| Advantages | High yield, mild temperature conditions. | Useful for base-sensitive substrates. |
| Disadvantages | Requires a separate acidification step; not suitable for base-labile groups. | Reversibility can limit yield; high temperatures may cause degradation. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- (Acid-catalyzed) Equilibrium reached.- (Base-catalyzed) Insufficient amount of base. | - Extend reaction time and monitor by TLC/HPLC.- For acid-catalyzed, try removing the methanol byproduct if feasible.- For base-catalyzed, ensure at least 1.5 eq of base is used. |
| Low Yield | - Product loss during workup (e.g., product is partially soluble in the aqueous layer).- Incomplete precipitation during acidification.- (Acid-catalyzed) Unfavorable equilibrium position. | - Perform an extraction with an organic solvent (e.g., EtOAc) even after filtration to recover dissolved product.- Ensure pH is sufficiently low (~1) and the solution is cold to maximize precipitation.- Switch to the base-catalyzed protocol for higher conversion. |
| Product is an Oil/Gummy Solid | - Presence of impurities.- Incomplete removal of organic solvent from the reaction. | - Ensure complete removal of THF before acidification.- Purify the crude product via recrystallization or column chromatography. |
| Difficulty Filtering | - Very fine, amorphous precipitate. | - Allow the precipitate to digest (age) in the cold mother liquor for a longer period.- Use a filter aid (e.g., Celite). |
References
-
Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-trifluoromethylcinnamic acid ethyl ester. PrepChem.com. Available at: [Link]
-
Clark, J. (2023). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Department of Chemistry. Available at: [Link]
-
Espinet, P., et al. (2012). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions. Available at: [Link]
-
Gross, Z., et al. (2019). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie. Available at: [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]
-
LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. LibreTexts. Available at: [Link]
-
University of Leicester. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Available at: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]
-
PureSynth. (n.d.). 4-(Trifluoromethyl)Cinnamic Acid 98.0%(GC). PureSynth. Available at: [Link]
-
Reddit. (2025). Hydrolysis of chiral methyl ester. r/Chempros. Available at: [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. ATSDR. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols: Methyl 4-trifluoromethylcinnamate in Advanced Materials Science
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Dual Functionality
Methyl 4-trifluoromethylcinnamate (M4TFMC) is a highly functionalized organic molecule that stands at the intersection of photochemistry and fluorine chemistry. Its structure is unique, featuring a photoreactive cinnamate moiety capable of undergoing [2+2] photocycloaddition, and a trifluoromethyl (-CF3) group, which imparts significant and desirable physicochemical properties.[1][2] The trifluoromethyl group is renowned for its strong electron-withdrawing nature, high electronegativity, and steric bulk, which collectively enhance thermal stability, solubility in organic solvents, and lipophilicity, while also profoundly influencing the electronic energy levels of conjugated systems.[3][4][5]
This dual-functionality makes M4TFMC a versatile building block for a new generation of advanced functional polymers. By incorporating this monomer, researchers can design materials with photo-definable patterns for microelectronics, precisely tune electronic properties for organic semiconductors, and create surfaces with low dielectric constants and enhanced hydrophobicity.[6] This guide provides a comprehensive overview of the synthesis, properties, and key applications of M4TFMC in material science, complete with detailed experimental protocols to facilitate its adoption in research and development.
PART 1: Physicochemical Properties and Synthesis
A thorough understanding of the fundamental properties and synthesis of M4TFMC is essential for its effective application.
Key Physicochemical Properties
The properties of M4TFMC are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source |
| IUPAC Name | methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | [7] |
| CAS Number | 20754-22-7 | [7] |
| Molecular Formula | C₁₁H₉F₃O₂ | [7] |
| Molecular Weight | 230.18 g/mol | [7] |
| Appearance | White to off-white solid | N/A |
| -CF₃ Group π Constant | +0.88 (high lipophilicity) | [1] |
| C-F Bond Energy | ~485 kJ/mol (high stability) | [1] |
Synthesis Protocol: Fischer Esterification
M4TFMC can be reliably synthesized from its corresponding carboxylic acid via Fischer esterification. This method is cost-effective and scalable.[8] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by methanol.
Objective: To synthesize M4TFMC from 4-(trifluoromethyl)cinnamic acid and methanol.
Materials:
-
4-(Trifluoromethyl)cinnamic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-(trifluoromethyl)cinnamic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done carefully.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Let the reaction proceed for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove most of the methanol. Dilute the residue with 100 mL of diethyl ether and transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 50 mL of brine.[8]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel to afford pure this compound as a white solid.
Visualization of Synthesis Workflow
Caption: Fischer esterification workflow for M4TFMC synthesis.
PART 2: Core Applications in Material Science
The unique properties of M4TFMC enable its use in several advanced material applications.
Photoreactive Polymers for Micropatterning
The cinnamate group is a classic photo-crosslinkable moiety. Upon exposure to UV light (typically >260 nm), it undergoes a [2+2] cycloaddition to form a cyclobutane ring, crosslinking adjacent polymer chains.[2][9] This transformation from a soluble polymer to an insoluble network is the fundamental principle of negative photoresists.[10] The incorporation of the -CF₃ group offers distinct advantages:
-
Enhanced Solubility: Improves solubility in common organic solvents, facilitating the casting of high-quality, uniform thin films via spin-coating.[11]
-
Thermal Stability: The high C-F bond energy increases the thermal stability of the resulting crosslinked polymer network.[1][3]
-
Etch Resistance: Fluorinated polymers often exhibit higher resistance to plasma etching, a critical property in semiconductor fabrication.
Objective: To synthesize a random copolymer of Methyl Methacrylate (MMA) and M4TFMC via free-radical polymerization.
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (M4TFMC)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous Toluene
-
Methanol
Procedure:
-
Monomer Solution: In a Schlenk flask, dissolve MMA (e.g., 5.0 g) and M4TFMC (e.g., 1.5 g) in 20 mL of anhydrous toluene.
-
Initiator Addition: Add AIBN (e.g., 50 mg, ~1 mol% relative to monomers).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed flask in an oil bath preheated to 70°C and stir for 24 hours.
-
Precipitation and Purification: Cool the reaction mixture. Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with vigorous stirring.[12]
-
Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C for 48 hours.
Objective: To create a micropatterned film using the synthesized photoreactive polymer.
Materials:
-
P(MMA-co-M4TFMC) polymer
-
Cyclopentanone (solvent)
-
Silicon wafer or quartz plate
-
Spin-coater
-
UV lamp (λ ≥ 280 nm)[12]
-
Photomask
-
Developer (e.g., Toluene or a suitable solvent for the unexposed polymer)
Procedure:
-
Film Casting: Prepare a 10% (w/v) solution of the polymer in cyclopentanone. Spin-coat the solution onto a clean silicon wafer at 2000 rpm for 60 seconds to form a thin film.[12]
-
Soft Bake: Bake the wafer on a hotplate at 90°C for 5 minutes to remove residual solvent.
-
UV Exposure: Place the photomask in direct contact with the polymer film. Expose the film to UV light for a predetermined time (e.g., 5-30 minutes). The areas exposed to UV will become crosslinked.
-
Development: Immerse the wafer in the developer solvent (e.g., Toluene) for 60 seconds. The unexposed, non-crosslinked polymer will dissolve, leaving the negative pattern of the mask on the wafer.
-
Hard Bake: Rinse with a non-solvent (e.g., isopropanol) and dry. Bake the patterned wafer at 120°C for 20 minutes to further solidify the crosslinked structure.
Visualization of Photolithography Workflow
Caption: Workflow for creating negative photoresist patterns.
Tuning Electronic Properties for Organic Electronics
The trifluoromethyl group is a powerful tool for tuning the electronic properties of organic semiconductors.[3] Its strong electron-withdrawing inductive effect lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a polymer backbone.[4]
-
Lowering HOMO: Increases oxidative stability, leading to more environmentally robust p-type materials for Organic Field-Effect Transistors (OFETs).[4]
-
Tuning Bandgap: When copolymerized with electron-donating monomers, the M4TFMC unit can help create donor-acceptor polymers with tailored optical and electronic bandgaps, which is critical for optimizing performance in Organic Photovoltaics (OPVs).
-
Improved Electron Injection: Lowering the LUMO level can facilitate better electron injection from cathodes in Organic Light-Emitting Diodes (OLEDs).[3]
Table of Expected Effects of -CF₃ Group on Polymer Properties
| Property | Effect of -CF₃ Incorporation | Rationale & Causality | Source |
| Solubility | Increased | Reduces polymer chain packing and intermolecular forces. | [11] |
| Thermal Stability | Increased | High C-F bond dissociation energy. | [1][3] |
| HOMO/LUMO Levels | Lowered | Strong inductive electron-withdrawing effect from the -CF₃ group. | [3][4] |
| Dielectric Constant | Decreased | Increases fractional free volume due to steric bulk. | [6] |
| Surface Energy | Decreased | Fluorine atoms have low polarizability, leading to hydrophobic/oleophobic surfaces. | [3] |
Visualization of Electronic Tuning
Caption: Effect of -CF₃ group on polymer energy levels.
Low-Dielectric and Hydrophobic Polymer Films
For next-generation microelectronics, materials with a low dielectric constant (low-k) are required to reduce signal delay and power consumption. The introduction of bulky -CF₃ groups into a polymer matrix disrupts chain packing, thereby increasing the fractional free volume and lowering the material's dielectric constant.[6] Furthermore, the low surface energy of fluorinated groups results in highly hydrophobic surfaces, which is beneficial for creating moisture-resistant coatings and self-cleaning applications.
Objective: To measure the dielectric constant and water contact angle of a P(MMA-co-M4TFMC) film.
Materials:
-
Polymer-coated substrate (from Protocol 3, step 1)
-
Contact angle goniometer
-
Dielectric spectrometer with a parallel plate capacitor setup
Procedure:
-
Hydrophobicity Measurement:
-
Place the polymer-coated wafer on the stage of the contact angle goniometer.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Measure the static contact angle. A value >90° indicates a hydrophobic surface.
-
-
Dielectric Constant Measurement:
-
Create a metal-insulator-metal (MIM) capacitor structure. This can be done by evaporating circular metal electrodes (e.g., Gold or Aluminum) onto the polymer film surface, using the conductive silicon substrate as the bottom electrode.
-
Measure the capacitance (C) of the structure over a range of frequencies (e.g., 1 kHz to 1 MHz) using the dielectric spectrometer.
-
Calculate the dielectric constant (k) using the formula: k = (C * d) / (ε₀ * A) , where d is the film thickness (measured by ellipsometry), A is the electrode area, and ε₀ is the permittivity of free space.
-
PART 3: Safety and Handling
This compound and its precursors should be handled with standard laboratory precautions.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and sources of ignition.
-
Toxicity: While specific toxicity data for M4TFMC is limited, related compounds may be harmful if swallowed or inhaled.[7] Avoid contact with skin and eyes.
References
- BenchChem. (2025).
- Luo, J., et al. (2012).
- Kaniappan, K., et al. (2014). A Review on Photopolymers for Polymer Nanocomposite Applications. Journal of Environmental Nanotechnology.
- Stumpe, J., et al. (1999). Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups.
- Grokipedia. (n.d.). Trifluoromethyl group.
- Sigma-Aldrich. (2023). Photoresponsive Polymers.
- Wechem. (2025).
- Li, Y., et al. (2020). Fluorinate a Polymer Donor through Trifluoromethyl Group for High-Performance Polymer Solar Cells.
- Wang, Y., et al. (2021). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides.
- Lee, J., et al. (2004).
- BenchChem. (2025).
- Davis, F. J., & Mitchell, G. R. (1991). Cinnamate ester containing liquid crystalline side chain polymers. Journal of Polymer Science Part A: Polymer Chemistry.
- Satoh, K., & Kamigaito, M. (2018).
- ChemicalBook. (2023). Trifluoromethyl(trimethylsilane)
- PubChem. (n.d.). Methyl (E)-3-(4-(trifluoromethyl)phenyl)
- Miles, W. H., et al. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate.
- TCI Chemicals. (n.d.). Organic Transistor (OFET)
- Mezo, A. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC.
Sources
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate | C11H9F3O2 | CID 11736355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Load for Methyl 4-trifluoromethylcinnamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions, with a specific focus on the synthesis of Methyl 4-trifluoromethylcinnamate via the Mizoroki-Heck reaction. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance reaction efficiency, improve yield, and ensure reproducibility. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate rationally.
Core Principles: Understanding the Palladium Catalytic Cycle in Heck Reactions
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the vinylation of aryl halides.[1] The synthesis of this compound typically involves the coupling of an aryl halide (e.g., 4-bromobenzotrifluoride) with methyl acrylate. The efficiency of this process hinges on a delicate catalytic cycle involving a palladium complex. Understanding this cycle is paramount to optimizing catalyst performance.
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.[2] The catalytically active species is a coordinatively unsaturated 14-electron Pd(0) complex.[3] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[4]
-
Migratory Insertion (Carbopalladation): The alkene (methyl acrylate) coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond. This step determines the regioselectivity of the reaction.[4]
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the desired substituted alkene product and a hydridopalladium(II) complex.[4]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex eliminates H-X, regenerating the active Pd(0) catalyst to re-enter the cycle.[4]
Optimizing catalyst load is not merely about adding more or less palladium; it's about maintaining the integrity and velocity of this cycle. Every parameter—solvent, base, ligand, and temperature—influences the stability and activity of the palladium intermediates.[5]
Experimental Protocols
Protocol 1: Baseline Reaction for this compound
This protocol provides a robust starting point for optimization.
Materials:
-
4-bromobenzotrifluoride
-
Methyl acrylate (inhibitor should be removed if necessary)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or Toluene) [2][6]* Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Pd(OAc)₂ (e.g., 0.01 equiv, 1 mol%) and P(o-tol)₃ (0.03 equiv, 3 mol%).
-
Purge the flask with nitrogen for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., Toluene, 3-5 volumes).
-
Add 4-bromobenzotrifluoride (1.0 equiv), followed by methyl acrylate (1.2-1.5 equiv).
-
Add the base (e.g., Et₃N, 2.0 equiv).
-
Ensure the mixture is thoroughly purged with N₂ before heating. [7]7. Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/HPLC. A typical reaction time is 2-8 hours.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Screening for Optimal Catalyst Loading
This experiment aims to find the lowest effective catalyst loading for your specific conditions.
Procedure:
-
Set up four identical reactions in parallel using a multi-well reaction block or parallel synthesizer.
-
Prepare a stock solution of your catalyst precursor (e.g., Pd(OAc)₂) and ligand in your chosen solvent to ensure accurate dispensing of small quantities.
-
Charge each reactor with the substrates (4-bromobenzotrifluoride, methyl acrylate) and base as described in the baseline protocol.
-
To each reactor, add a different amount of the catalyst/ligand stock solution to achieve the following final palladium loadings:
-
Reactor 1: 2.0 mol %
-
Reactor 2: 1.0 mol %
-
Reactor 3: 0.5 mol %
-
Reactor 4: 0.1 mol %
-
-
Maintain a constant Ligand:Pd ratio (e.g., 3:1) across all reactions.
-
Run all reactions at the same temperature for a fixed period (e.g., 6 hours).
-
After the time has elapsed, quench all reactions simultaneously and analyze the conversion and product purity in each by HPLC or GC with an internal standard.
-
Plot the yield vs. catalyst loading to identify the point at which lowering the loading begins to significantly compromise the yield or reaction time. This identifies the most cost-effective loading for your process.
References
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). American Chemical Society. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
-
An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing. [Link]
-
Heck Reaction—State of the Art. Semantic Scholar. [Link]
-
Chemistry Heck Reaction. SATHEE. [Link]
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]
-
Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate. ACS Publications. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. PMC. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Effects of (a) solvent and (b) bases on Heck reaction. a Reaction conditions. ResearchGate. [Link]
-
Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
-
A New Efficient Palladium Catalyst for Heck Reactions of Deactivated Aryl Chlorides. Thieme. [Link]
-
Heck reaction. Wikipedia. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. University of Groningen. [Link]
-
Optimization of conditions for the Heck reaction. ResearchGate. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv. [Link]
-
Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journals. [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
The Intramolecular Heck Reaction. Macmillan Group. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography of Fluorinated Cinnamates
Welcome to the technical support center for the purification of fluorinated cinnamates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the separation and purification of this unique class of compounds. Fluorinated cinnamates, while valuable, present specific chromatographic hurdles due to the strong electronegativity and unique steric and electronic properties of the fluorine atom. This resource provides in-depth, field-proven insights to help you develop robust purification methods and troubleshoot common issues.
Understanding the Challenge: The Fluorine Factor
Fluorine's influence on a molecule's chromatographic behavior is complex. A single fluorine atom or a trifluoromethyl group can simultaneously increase both polarity and lipophilicity, making predictions based on simple polarity rules challenging.[1] Key factors to consider are:
-
Increased Acidity: The powerful electron-withdrawing nature of fluorine stabilizes the carboxylate anion of any residual cinnamic acid, lowering its pKa and making it more acidic.[1]
-
Dipole Interactions: The C-F bond introduces a strong dipole moment, which can lead to significant interactions with the polar silanol (Si-OH) groups on the surface of silica gel. This can be a primary cause of peak tailing.
-
Altered Polarity: The overall polarity of the molecule is a balance between the polar ester group and the often lipophilic fluorinated aromatic ring. The position of the fluorine substituent (ortho, meta, para) can subtly but significantly alter the molecule's overall dipole and, therefore, its interaction with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: Where do I start with solvent selection for my fluorinated cinnamate?
A1: The best starting point is always Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2 - 0.3 for your target compound.[2][3] This Rf range typically ensures that the compound will elute from a flash column in a reasonable number of column volumes without being too close to the solvent front (which leads to poor separation) or sticking to the baseline.
A standard and highly effective starting solvent system is a binary mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate (EtOAc) .[4][5] Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and incrementally increase the proportion of ethyl acetate until the desired Rf is achieved.
Q2: My compound is streaking or "tailing" badly on the TLC plate and column. What's happening?
A2: Peak tailing is the most common issue when chromatographing fluorinated compounds on silica gel. It is often caused by strong secondary interactions between polar functional groups on your analyte and the acidic silanol groups on the silica surface. For fluorinated cinnamates, both the ester carbonyl and the fluorine atoms can contribute to these interactions.
To mitigate this, you can add a small amount of a modifier to your eluent system:
-
For acidic impurities or to sharpen spots: Add ~0.5-1% acetic acid to the mobile phase.
-
To neutralize the silica surface: Add ~0.5-1% triethylamine (NEt3) to the mobile phase. This is particularly effective for compounds that are sensitive to acid. Be aware that this will make your fractions basic.
Q3: I'm trying to separate ortho-, meta-, and para-fluorocinnamate isomers. Why is it so difficult?
A3: Positional isomers often have very similar polarities, making them challenging to separate. The separation of aromatic isomers depends on subtle differences in dipole moments and their ability to interact with the stationary phase. Pentafluorophenyl (PFP) or biphenyl stationary phases in HPLC are known to provide alternative selectivity for isomers due to enhanced π-π interactions, and these principles can inform solvent choice in normal-phase chromatography.[6][7][8] For silica gel chromatography, you may need to screen different solvent systems. Toluene can be substituted for hexanes to introduce π-π stacking interactions with your aromatic compounds, which may help differentiate isomers. A solvent system of Toluene/Ethyl Acetate can sometimes provide the unique selectivity needed.
Q4: Can my fluorinated cinnamate ester degrade on the silica gel column?
A4: Yes, this is a critical concern. Silica gel is inherently acidic and can contain residual water. These conditions can be sufficient to cause on-column hydrolysis of the ester back to the corresponding cinnamic acid and alcohol, especially if the compound spends a long time on the column.[9][10] You may observe this as a new, more polar spot appearing on TLC plates of later fractions that was not present in the crude material.[9] If you suspect degradation, consider deactivating the silica with triethylamine or using a faster purification method like flash chromatography to minimize contact time.[9][11]
Troubleshooting Guide: From Tailing Peaks to Lost Yield
This section addresses specific problems you might encounter during the purification of fluorinated cinnamates.
| Problem | Potential Cause(s) | Step-by-Step Solutions |
| Severe Peak Tailing | 1. Strong interaction with acidic silanol groups on silica. 2. Presence of highly polar impurities (e.g., residual cinnamic acid). | 1. Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent containing 1% triethylamine.[12] 2. Modify the Mobile Phase: Add 0.5-1% triethylamine or acetic acid to your eluent to improve peak shape. 3. Change Solvent System: Switch from EtOAc/Hexanes to a system with a different selectivity, such as Dichloromethane/Methanol (start at 1-2% MeOH). |
| Co-elution of Impurities | 1. Impurities have very similar polarity and Rf to the product. 2. Column is overloaded with sample. | 1. Optimize Solvent System: Screen different solvent combinations. Try replacing hexanes with toluene or ethyl acetate with diethyl ether to alter selectivity. 2. Run a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the run. This can help resolve closely eluting spots. 3. Reduce Load: Ensure you are not exceeding the column's capacity (typically 1-10% of the silica weight, depending on separation difficulty). |
| Low Recovery / Product Stuck on Column | 1. Compound is too polar for the chosen eluent. 2. Irreversible adsorption to the silica gel. 3. On-column degradation. | 1. Increase Eluent Polarity: Use a gradient elution up to a significantly more polar system (e.g., 10% MeOH in DCM). 2. Use a Different Stationary Phase: Consider using alumina (neutral or basic) or reversed-phase (C18) silica if your compound is unstable or irreversibly binds to normal-phase silica. 3. Minimize Contact Time: Use flash chromatography with higher pressure to push the solvent through faster.[11] |
| New Spots Appear on TLC During Fractionation | 1. On-column degradation: The ester is hydrolyzing or undergoing another reaction on the silica. | 1. Confirm Degradation: Run a 2D TLC. Spot your crude material, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent. If spots appear off the diagonal, it indicates instability on silica. 2. Neutralize the System: Use silica pre-treated with triethylamine or add NEt3 to your eluent. 3. Work Quickly: Pack the column, load the sample, and run the separation without delay. |
Recommended Solvent Systems & Protocols
Data Presentation: Starting Solvent Systems
The following table provides recommended starting solvent systems for flash chromatography based on the nature of the fluorine substitution on the cinnamate ring. These are starting points; optimization via TLC is essential.
| Fluorine Substituent Type | Example Structure | Recommended Starting System | Polarity Justification & Comments |
| Monofluoro- | Ethyl 4-fluorocinnamate | 5-15% Ethyl Acetate / Hexanes | Monofluorination slightly increases polarity. Separation of o, m, p isomers may require screening alternative solvents like Toluene/EtOAc. |
| Trifluoromethyl- (CF3) | Ethyl 4-(trifluoromethyl)cinnamate | 10-25% Ethyl Acetate / Hexanes | The CF3 group is strongly electron-withdrawing and significantly increases the molecule's polarity compared to a single fluorine atom. A more polar eluent is typically required.[13] |
| Electron-Donating Group Present | Ethyl 4-fluoro-3-methoxycinnamate | 15-30% Ethyl Acetate / Hexanes | Groups like methoxy (-OMe) are polar and increase retention on silica, requiring a more polar mobile phase to achieve the target Rf.[13] |
| Acid-Sensitive Esters | Any fluorinated cinnamate | Optimized System + 0.5% NEt3 | Triethylamine neutralizes the acidic silica surface, preventing hydrolysis and reducing peak tailing for basic-sensitive compounds.[12] |
Experimental Protocol: Step-by-Step Flash Chromatography
This protocol details the purification of a fluorinated cinnamate using standard flash chromatography techniques.[2][14][15]
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3). d. Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.3. This will be your eluent.[2][3]
2. Column Packing (Wet Slurry Method): a. Select a column with a capacity appropriate for your sample size (a good rule of thumb is 50-100g of silica per 1g of crude material for moderately difficult separations). b. Place a small plug of cotton or glass wool at the bottom of the column, and add a thin layer (1-2 cm) of sand. c. In a beaker, make a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). d. Pour the slurry into the column. Use a funnel to avoid coating the sides. e. Gently tap the side of the column to ensure even packing and remove any air bubbles. f. Open the stopcock and allow excess solvent to drain until it is level with the top of the silica. Add another thin layer of sand on top of the silica bed.
3. Sample Loading: a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. b. Wet Loading: Dissolve your crude product in the absolute minimum amount of your eluent. Using a pipette, carefully apply this concentrated solution to the top of the silica bed.
4. Elution and Fraction Collection: a. Carefully add your eluent to the column, taking care not to disturb the top layer of sand. b. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of ~2 inches/minute is a good target).[11] c. Begin collecting fractions in test tubes as the solvent starts to drip from the column outlet. d. Monitor the separation by periodically spotting fractions onto TLC plates to identify which fractions contain your purified product.
5. Product Isolation: a. Combine the pure fractions into a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield your purified fluorinated cinnamate.
Visualizing the Workflow
Decision-Making for Solvent System Selection
The following diagram illustrates the logical workflow for selecting and optimizing a solvent system for the purification of fluorinated cinnamates.
Sources
- 1. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. tandfonline.com [tandfonline.com]
- 7. gtfch.org [gtfch.org]
- 8. nacalai.com [nacalai.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. ajrconline.org [ajrconline.org]
- 12. mdpi.com [mdpi.com]
- 13. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 15. epfl.ch [epfl.ch]
Troubleshooting low conversion rates in Heck coupling of cinnamates
Current Status: Online Analyst: Senior Application Scientist, Catalysis Division Ticket ID: HECK-CIN-001 Subject: Troubleshooting Low Conversion & Catalyst Deactivation
Overview: The Cinnamate Challenge
Welcome to the technical support hub for Heck-Mizoroki coupling. You are likely here because your reaction involving cinnamates (either as the product of Aryl Halide + Acrylate, or as the substrate for further functionalization) has stalled.
Cinnamates present a unique "Goldilocks" challenge in Palladium catalysis:
-
As Products (Synthesis of Cinnamates): Acrylates are electron-deficient alkenes. They generally react well, but "Pd-Black" precipitation often kills the reaction before completion.
-
As Substrates (Coupling onto Cinnamates): The
-position is already substituted, creating significant steric hindrance that slows the Migratory Insertion step, often leading to <20% conversion.
This guide moves beyond basic textbook advice to address the specific kinetic and thermodynamic failure points in these systems.
Phase 1: Diagnostic & Triage
Before altering your protocol, identify the specific failure mode using this diagnostic matrix.
| Observation | Probable Cause | Technical Explanation |
| Reaction turns black immediately (<10 min) | Rapid Catalyst Decomposition | Ligand concentration is too low or O₂ was not excluded. Pd(II) reduced to Pd(0) and agglomerated into inactive bulk metal (Pd Black) before entering the cycle. |
| Reaction turns black after 50% conversion | Catalyst Exhaustion (TON limit) | The catalyst lacks thermal stability. The phosphine ligands may have oxidized, or the Pd nanoparticles (if ligand-free) destabilized. |
| Solution remains clear/orange, but no product | Oxidative Addition Failure | The Aryl Halide is too electron-rich (e.g., 4-OMe-Ph-Cl) or the catalyst is not active enough (needs higher T or bulky ligands). |
| Solution clear, starting material consumed, but low yield | Side Reactions | Likely |
Phase 2: The "Engine" – Catalyst & Mechanism
The most common reason for low conversion in cinnamate systems is the failure of the Catalytic Cycle to turn over. Below is the mechanistic pathway. Note the critical "Death Pathway" (Red) where the active catalyst is lost.
Figure 1: The Heck Catalytic Cycle highlighting the "Death Pathway" to Palladium Black.
Phase 3: Troubleshooting Protocols
Issue 1: The "Pd Black" Death (Reaction Stalls Early)
If your reaction vessel looks like a mirror or contains black precipitate, your active Pd(0) is crashing out. This is common with cinnamates because the reaction often requires higher temperatures (
The Fix: "Jeffery Conditions" (The Silver Bullet) T. Jeffery pioneered the use of Tetraalkylammonium salts (Phase Transfer Catalysts) to stabilize "ligand-free" Pd nanoparticles. This is often more effective than complex phosphine ligands for simple cinnamates.
Protocol A: Jeffery Rescue System
-
Catalyst: Switch to Pd(OAc)2 (2-5 mol%).
-
Ligand: None (Ligand-free).
-
Additive: Add TBAB (Tetrabutylammonium bromide) or TBAC (1.0 equivalent).
-
Base: NaHCO3 or K2CO3 (Solid).
-
Solvent: DMF or DMAc.
Expert Insight: "The addition of TBAB allows the reaction to proceed at lower temperatures and stabilizes the catalytic species, effectively shutting down the Pd-Black pathway." [1]
Issue 2: Steric Hindrance (Coupling ONTO Cinnamates)
If you are trying to couple an aryl halide onto an existing cinnamate (e.g., Methyl Cinnamate + Ph-I
The Fix: High-Energy Catalysts Standard Pd(PPh3)4 will not work here. The steric bulk prevents the alkene from coordinating (See Yellow Node in Fig 1).
Protocol B: Steric Overdrive
-
Catalyst: Pd(dba)2 or Pd2(dba)3.
-
Ligand: P(t-Bu)3 (Tri-tert-butylphosphine) or SPhos.
-
Why: These electron-rich, bulky ligands accelerate Oxidative Addition (making the Pd center more nucleophilic) and force the coordination of the bulky alkene.
-
-
Temperature: Must exceed
C.
Issue 3: Electronic Mismatch (Synthesis OF Cinnamates)
If you are synthesizing a cinnamate from an Aryl Halide + Acrylate, the electronics of the Aryl Halide dictate the speed.
Data: Relative Reactivity of Aryl Halides
| Aryl Halide (Ar-X) | Reactivity | Recommended Catalyst System |
| Ar-I (Iodides) | High | Pd(OAc)2 / PPh3 (Standard) |
| Ar-Br (Electron Poor) | Medium | Pd(OAc)2 / o-Tolyl-phosphine |
| Ar-Br (Electron Rich) | Low | Pd(OAc)2 / SPhos or TBAB (Jeffery) |
| Ar-Cl (Chlorides) | Very Low | Pd-NHC complexes or Pd[P(t-Bu)3]2 |
The Fix: The Halide Exchange (Finkelstein) If you are stuck with an unreactive Aryl Bromide or Chloride, add NaI (Sodium Iodide, 10-20 mol%) .
-
Mechanism:[1][2][3][4][5][6][7][8][9] The NaI performs an in-situ halogen exchange, converting a small amount of Ar-Cl to Ar-I, which reacts 100x faster in the Heck cycle.
Phase 4: Frequently Asked Questions (FAQs)
Q: My product is a mixture of cis and trans isomers. How do I get only trans? A: The Heck reaction is naturally trans-selective (E-selective) due to the thermodynamics of the syn-elimination step. However, if you see cis isomers, it is usually due to isomerization after the product is formed.
-
Solution: Lower the reaction temperature and stop the reaction immediately upon completion. Prolonged heating with Pd-H species promotes isomerization.
Q: Can I use water as a solvent? A: Yes, but solubility is the enemy.
-
Solution: Use a biphasic system (Water/Toluene) with TBAB (Jeffery conditions). The TBAB acts as a Phase Transfer Catalyst, shuttling the base into the organic phase. [2]
Q: Why is my yield >100% by crude mass? A: You likely have trapped solvent (DMF/DMAc are hard to remove) or polymerized acrylate.
-
Solution: Wash the organic layer copiously with water (5x) to remove DMF. Check NMR for broad peaks in the aliphatic region (0.8 - 2.0 ppm), which indicate acrylate polymerization. Add a radical inhibitor like BHT to the reaction to prevent polymerization.
References
-
Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996.
-
Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.
-
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.
-
Phan, N. T. S., et al. "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings." Angewandte Chemie, 2006.
Sources
- 1. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Heck Reaction [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Methyl 4-trifluoromethylcinnamate
Welcome to the technical support center for the purification of Methyl 4-trifluoromethylcinnamate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound from unreacted starting materials and reaction byproducts. Here, we address common purification issues in a direct question-and-answer format, grounded in fundamental chemical principles and field-proven laboratory techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in my crude this compound sample after synthesis?
The identity of impurities is intrinsically linked to the synthetic route employed. The most common methods for synthesizing α,β-unsaturated esters like this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
-
Unreacted Aldehyde: Regardless of the method, incomplete conversion will leave residual 4-(trifluoromethyl)benzaldehyde . This is often the most significant starting material impurity.[1][2]
-
Wittig Reaction Byproduct: If you used a phosphonium ylide (e.g., methyl (triphenylphosphoranylidene)acetate), your primary byproduct will be triphenylphosphine oxide (TPPO) . The formation of the stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the Wittig reaction, but its removal is a notoriously common purification challenge.[3][4][5]
-
Horner-Wadsworth-Emmons (HWE) Byproduct: If you used a phosphonate carbanion (e.g., from trimethyl phosphonoacetate), the byproduct is a dialkyl phosphate salt. Unlike TPPO, these salts are typically water-soluble , making them significantly easier to remove during an aqueous workup.[6][7][8]
To effectively devise a purification strategy, you must first know which reaction was performed.
Q2: How can I quickly assess the purity of my crude product and identify the major impurities?
Thin-Layer Chromatography (TLC) is the most rapid and cost-effective technique for this purpose. It provides a qualitative snapshot of your reaction mixture.
Protocol: Analytical TLC
-
Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F254).
-
Solvent System (Eluent) Selection: The key is to find a solvent system that provides good separation (different Rf values) between your product, starting aldehyde, and any byproducts. A good starting point is a mixture of a non-polar and a polar solvent.
-
Initial System: Try 4:1 Hexane:Ethyl Acetate.
-
Adjusting Polarity:
-
If all spots are at the bottom (low Rf), increase the polarity by moving to 3:1 or 2:1 Hexane:Ethyl Acetate.
-
If all spots are at the top (high Rf), decrease the polarity by moving to 9:1 Hexane:Ethyl Acetate.
-
-
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (like ethyl acetate or dichloromethane). Also, spot solutions of your starting materials (4-(trifluoromethyl)benzaldehyde) as standards for comparison.
-
Development & Visualization: Place the plate in a developing chamber with your chosen eluent. After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). The aromatic rings in all components should be UV-active.
Interpreting the TLC Plate:
-
4-(trifluoromethyl)benzaldehyde: Moderately polar.
-
This compound (Product): Typically less polar than the starting aldehyde due to the conversion of the polar aldehyde group to a less polar alkene. It will have a higher Rf value.
-
Triphenylphosphine Oxide (TPPO): Quite polar and will likely have a lower Rf value, often streaking if the sample is concentrated.
Q3: My primary impurity is unreacted 4-(trifluoromethyl)benzaldehyde. What is the most effective removal method?
Flash column chromatography is the most reliable method for separating the product from the starting aldehyde due to their polarity difference.
Method 1: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[9][10][11] The less polar product will travel through the column faster than the more polar aldehyde.
Detailed Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent you plan to use (e.g., 9:1 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture). Carefully load this solution onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The less polar product will begin to move down the column. You can gradually increase the solvent polarity (e.g., to 4:1 Hexane:Ethyl Acetate) to speed up the elution of more polar components.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the composition of each fraction using the TLC system you developed earlier.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Table 1: Example Elution Order in Hexane/Ethyl Acetate
| Compound | Relative Polarity | Expected Rf Value | Elution Order |
|---|---|---|---|
| This compound | Lower | Higher | First |
| 4-(trifluoromethyl)benzaldehyde | Higher | Lower | Second |
| Triphenylphosphine Oxide (TPPO) | Highest | Lowest | Last / Stays on Column |
Method 2: Recrystallization
If your product is a solid and the aldehyde impurity is present in a relatively small amount, recrystallization can be an effective and scalable alternative to chromatography.[12] The principle is to find a solvent in which your product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains dissolved.
Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, or mixed solvents like ethyl acetate/hexane).
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling: Allow the solution to cool slowly to room temperature. Pure crystals of your product should begin to form. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Method 3: Bisulfite Wash (Chemical Extraction)
For a clever chemical solution, you can exploit the reactivity of the aldehyde. Aldehydes react with aqueous sodium bisulfite to form a water-soluble adduct, which can then be removed from an organic solution via liquid-liquid extraction.
Protocol: Sodium Bisulfite Extraction
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer one to three times with a saturated aqueous solution of sodium bisulfite. The aldehyde will be pulled into the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the organic layer to yield the product, now free of the aldehyde.
Q4: My reaction was a Wittig, and now it's contaminated with triphenylphosphine oxide (TPPO). How do I remove it?
TPPO is a crystalline solid with high polarity and a high melting point, making its removal a classic challenge.
-
Flash Column Chromatography: As described above, this is the most common method. TPPO is very polar and will elute much later than your desired ester product, or it may remain on the silica gel.[4][13]
-
Recrystallization/Precipitation: The solubility differences between TPPO and your product can be exploited. TPPO is poorly soluble in non-polar solvents like hexane and diethyl ether but more soluble in polar solvents.[14]
-
Dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane).
-
Add a large volume of a non-polar solvent like cold hexane or diethyl ether.
-
The less soluble TPPO may precipitate out, allowing it to be removed by filtration. Alternatively, if your product is a solid, you can try to recrystallize it from a solvent like propanol, in which TPPO is more likely to remain in solution.[14]
-
Q5: I used the Horner-Wadsworth-Emmons (HWE) synthesis. What is the purification procedure?
You are in a favorable position. The primary advantage of the HWE reaction is the ease of byproduct removal.[7] The dialkyl phosphate byproduct is an ionic salt.
Protocol: Aqueous Workup for HWE Reactions
-
After the reaction is complete, quench the mixture with water or a saturated aqueous solution of NH4Cl.
-
Extract your product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer several times with water, followed by a final wash with brine. The water-soluble phosphate byproduct will be completely removed into the aqueous layers.[6][8]
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Your remaining crude product should primarily contain the desired ester and any unreacted aldehyde, which can then be removed by column chromatography or recrystallization as described in Q3.
Workflow & Data Summary
Table 2: Physicochemical Properties of Key Compounds
| Compound | Formula | M.W. ( g/mol ) | Physical State | Boiling Point | Key Solubility |
|---|---|---|---|---|---|
| 4-(trifluoromethyl)benzaldehyde | C8H5F3O | 174.12 | Colorless Liquid | 66-67 °C @ 13 mmHg[15] | Limited water solubility[1] |
| This compound | C11H9F3O2 | 230.18 | Solid/Oil | N/A | Soluble in common organic solvents |
| Triphenylphosphine oxide (TPPO) | C18H15OP | 278.28 | White Solid | >300 °C | Soluble in polar organic solvents |
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification strategy.
References
- 4-Trifluoromethylbenzaldehyde - Grokipedia. Grokipedia.
- 4-(Trifluoromethyl)benzaldehyde | 455-19-6 - ChemicalBook. ChemicalBook.
- Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing.
- Chemical Properties of Benzaldehyde, 4-(trifluoromethyl)- (CAS 455-19-6). Cheméo.
- 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996. PubChem.
- Wittig Reaction - Alfa Chemistry. Alfa Chemistry.
- (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
- Scalable Preparation of Methylated Ando-Type Horner–Wadsworth–Emmons Reagent.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
- SYNTHESIS OF CINNAMIC ACID ESTERS.
- Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia.
- 4-Trifluoromethylbenzaldehyde - Wikipedia. Wikipedia.
- Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
- The Wittig Reaction - UC Berkeley. UC Berkeley, College of Chemistry.
- Question about Horner-Wadsworth-Emmons workup : r/chemistry. Reddit.
- Organic synthesis: The Wittig reaction cleans up | Request PDF.
- preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)
- The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts.
- Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Benchchem.
- Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. delval.edu [delval.edu]
- 5. researchgate.net [researchgate.net]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. aspire.apsu.edu [aspire.apsu.edu]
- 12. mt.com [mt.com]
- 13. ocf.berkeley.edu [ocf.berkeley.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]
Solvent effects on the stability of Methyl 4-trifluoromethylcinnamate
Topic: Solvent Effects on Stability & Handling
Classification: Technical Guide | Code: M-4-TFM-001 Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers
Executive Summary
Methyl 4-trifluoromethylcinnamate is a specialized intermediate often used in Heck coupling and drug discovery scaffolds. Its stability profile is distinct from unsubstituted cinnamates due to the 4-trifluoromethyl (-CF₃) group . This electron-withdrawing substituent (
This guide provides evidence-based protocols to mitigate solvent-induced degradation, ensuring data integrity in biological assays and synthesis.
Module 1: Chemical Stability (Hydrolysis & Transesterification)
The Mechanism: Electronic Activation
Unlike standard methyl cinnamate, the -CF₃ group at the para position pulls electron density away from the phenyl ring and the conjugated alkene. This inductive and resonance effect propagates to the carbonyl carbon, increasing its electrophilicity (
-
Consequence: The energy barrier for nucleophilic attack by water (hydrolysis) or alcohols (transesterification) is lowered.
-
Risk Factor: In basic media or protic solvents, degradation occurs orders of magnitude faster than in unsubstituted analogs.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Compatibility | Technical Note |
| Aprotic Polar | DMSO, DMF | High | Recommended for Stock Solutions. Excellent solubility; inert to nucleophilic attack in the absence of strong base. |
| Aprotic Non-Polar | Acetonitrile (ACN) | High | Recommended for HPLC. Stable. Ensure ACN is HPLC-grade (low water content). |
| Protic (Alcoholic) | Methanol (MeOH) | Medium | Use with Caution. Safe only because the leaving group is also methoxide. No net change, but exchange occurs. |
| Protic (Alcoholic) | Ethanol, iPrOH | Low | AVOID. High risk of transesterification (e.g., Methyl ester |
| Aqueous Buffers | PBS, Tris (pH > 7.5) | Very Low | Unstable. Rapid hydrolysis to 4-trifluoromethylcinnamic acid. Prepare fresh immediately before use. |
Protocol 1: Preventing Transesterification
Issue: Users often observe a "new impurity" peak shifting retention time slightly when the compound is stored in Ethanol or Isopropanol. Root Cause: The methoxy group (-OCH₃) is exchanged for ethoxy (-OCH₂CH₃), catalyzed by trace acids or bases.
Corrective Workflow:
-
Stock Preparation: Dissolve exclusively in 100% DMSO or Anhydrous Acetonitrile .
-
Dilution: If an alcohol co-solvent is required for biological application, use Methanol only (preserves the methyl ester identity via degenerate exchange).
-
Verification: If stored in alcohol >24 hours, verify purity via LC-MS. Look for mass shift:
-
Target Mass:
-
Ethyl impurity:
Da
-
Module 2: Photostability (E/Z Isomerization)
The Mechanism: Photo-Isomerization
Cinnamates exist primarily as the stable trans (
-
Solvent Effect: Polar solvents (DMSO, MeOH) stabilize the charge-transfer character of the excited state, often lowering the barrier for rotation around the C=C double bond.
-
Result: Formation of the cis (
) isomer, which is thermodynamically less stable and often biologically less active.
Troubleshooting: The "Ghost Peak"
Symptom: A split peak appears in HPLC chromatograms, or biological potency decreases over time. Diagnosis: The cis-isomer typically elutes earlier than the trans-isomer on reverse-phase C18 columns due to a smaller hydrodynamic radius and lower lipophilicity.
Protocol 2: Actinometry & Light Protection
-
Storage: Store solid and solution states in amber glass vials . Wrap clear vessels in aluminum foil.
-
LC Analysis:
-
Detection: Set UV detector to 270–280 nm (typical
for cinnamates). -
Differentiation: If a new peak appears, re-inject the sample after exposing it to broad-spectrum UV light for 10 minutes. If the "impurity" peak grows significantly, it is the cis-isomer, not a chemical degradant.
-
Module 3: Solubility & Precipitation
The Challenge: Lipophilicity
The trifluoromethyl group is highly lipophilic (Hansch
Protocol 3: The "Crash-Out" Prevention Guide
Issue: Compound precipitates upon addition to cell culture media (usually aqueous). Solution: Use the Intermediate Dilution Step .
-
Master Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 in pure Methanol or Acetonitrile (creates 1 mM).
-
Final: Spike the Intermediate into the aqueous buffer/media.
-
Why? Direct spiking of DMSO into water creates a high local heat of mixing and supersaturation, forcing the lipophilic solid out of solution. The intermediate solvent bridge disperses the compound before it reaches critical supersaturation.
-
Troubleshooting Logic Flow
Figure 1: Decision tree for diagnosing stability issues with this compound. Follow the path based on solvent composition and impurity characteristics.
Frequently Asked Questions (FAQ)
Q1: Can I heat this compound to dissolve it? A: Mild heating (up to 40°C) in DMSO is acceptable. However, avoid heating in alcohols or water, as the elevated temperature exponentially increases the rate of transesterification and hydrolysis, driven by the activation from the -CF₃ group.
Q2: Why does my LC-MS show a mass of M+14? A: You likely dissolved the compound in Ethanol. The M+14 shift corresponds to the replacement of the Methyl group (15 Da) with an Ethyl group (29 Da). This is a transesterification artifact, not a metabolic product.
Q3: Is the cis-isomer (Z-form) active? A: Generally, the trans (E) isomer is the bioactive pharmacophore for cinnamate derivatives due to its planar, extended conjugation which fits specific binding pockets. The cis isomer often lacks this binding affinity. Treat isomerization as a loss of effective concentration.
References
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
- Context: Establishes the electron-withdrawing n
-
Tebata, T., et al. (2021).[1] Substitution effect on the nonradiative decay and trans → cis photoisomerization route. Physical Chemistry Chemical Physics.[2] Link
- Context: Details the mechanism of cinnamate photoisomerization and the impact of phenyl-ring substituents.
-
Liyana Pathiranage, A. (2019). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education. Link
- Context: Provides baseline protocols for Fischer esterification and transesterification risks in cinnam
-
Kovach, I. M., et al. (1980). Mechanism of hydrolysis of ethyl esters of cinnamic acid. Journal of the American Chemical Society. Link
- Context: Kinetics of cinnamate hydrolysis and the accelerating effect of electron-withdrawing groups.
Sources
- 1. Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with Methyl 4-trifluoromethylcinnamate
Welcome to the dedicated technical support guide for Methyl 4-trifluoromethylcinnamate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a highly lipophilic molecule, this compound presents a common but significant hurdle: poor aqueous solubility. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you successfully formulate this compound for your in vitro and preclinical experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
The poor water solubility of this compound stems from its molecular structure. The presence of the aromatic phenyl ring and the highly non-polar trifluoromethyl (-CF3) group makes the molecule significantly hydrophobic, or lipophilic ("fat-loving").[1] This is quantified by its high calculated LogP value (a measure of lipophilicity), which indicates a strong preference for non-polar environments over aqueous ones.[1] Furthermore, as a crystalline solid, additional energy is required to break its crystal lattice structure before it can dissolve in a solvent.[2][3]
Q2: What is the recommended solvent for preparing a concentrated stock solution?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the universally recommended solvent.[4] DMSO is a powerful, aprotic polar solvent capable of dissolving a wide range of both polar and non-polar compounds, making it ideal for creating high-concentration stocks of hydrophobic molecules like this compound.[4][5]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell media). What should I do?
This is the most frequent challenge encountered and is known as "fall-out" or precipitation upon dilution. It occurs because the aqueous medium cannot accommodate the high concentration of the hydrophobic compound once the solubilizing power of the DMSO is diluted.
Here is a tiered troubleshooting approach:
-
Lower the Final Concentration: The simplest solution is often to reduce the target concentration of the compound in your aqueous medium.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO can help maintain solubility. However, be cautious, as DMSO can have cytotoxic effects or interfere with assays at higher concentrations.[6]
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can create micelles that encapsulate the compound, keeping it dispersed in the aqueous phase.[7]
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions. Prepare them fresh from your frozen DMSO stock immediately before each experiment to minimize the time for precipitation to occur.
Q4: What is the maximum percentage of DMSO I can safely use in my cell-based assay?
The tolerance to DMSO is highly dependent on the specific cell line and assay duration. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many sensitive assays requiring it to be below 0.1%. It is critical to always run a "vehicle control" — an identical experiment where you add the same final concentration of DMSO without the compound — to ensure that the observed effects are from your compound and not the solvent.
Q5: Can I dissolve this compound directly in an aqueous buffer?
Direct dissolution in aqueous buffers like PBS or saline is highly unlikely to be successful and is not recommended. The compound's hydrophobicity will prevent it from dissolving to any appreciable concentration. A concentrated organic stock solution is a necessary intermediate step.
Q6: Are there alternatives to DMSO for preparing my working solutions if my experiment is sensitive to it?
Yes. If DMSO is not suitable, you can explore other formulation strategies. The most common alternatives for in vitro use involve co-solvents, surfactants, or cyclodextrins.[7][8][9][10] These methods are detailed in Section 2.
Section 2: Troubleshooting & Optimization Workflows
This section provides structured protocols and decision-making tools for systematically overcoming solubility issues.
2.1: Initial Solubility Assessment & Stock Solution Preparation
Before beginning experiments, it is crucial to prepare a stable, high-concentration stock solution.
| Property | Value / Recommendation | Rationale & Source |
| Molecular Formula | C₁₁H₉F₃O₂ | [1] |
| Molecular Weight | 230.18 g/mol | [1] |
| Calculated LogP | 3.5 | Indicates high lipophilicity.[1] |
| Physical Form | Solid / Crystalline Powder | [11] |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for non-polar compounds.[4][5] |
| Alternative Stock Solvents | N,N-Dimethylformamide (DMF), Ethanol | DMF is a strong alternative; Ethanol may be used but may have lower solubilizing capacity for this compound. |
| Recommended Stock Conc. | 10-50 mM | A high concentration allows for minimal solvent transfer during dilution. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | Prevents repeated freeze-thaw cycles which can degrade the compound. |
-
Weigh Compound: Accurately weigh 2.30 mg of this compound powder using a calibrated analytical balance.
-
Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Using a calibrated micropipette, add 1.0 mL of high-purity, anhydrous DMSO.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.
-
Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light and moisture.
2.2: Workflow for Addressing Precipitation in Aqueous Media
Precipitation upon dilution is the most common failure point. The following workflow provides a logical sequence of troubleshooting steps.
Caption: A decision tree for systematically troubleshooting compound precipitation.
2.3: Advanced Solubilization Protocols
If simple dilution fails, these excipient-based strategies can be employed.
| Excipient Type | Example | Mechanism of Action | Typical Use Concentration |
| Co-Solvent | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG) | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[7][8][12] | 1-10% (v/v) |
| Surfactant | Tween® 80, Pluronic® F-68 | Forms micelles that encapsulate the drug, shielding it from the aqueous environment.[7] | 0.01-0.1% (w/v) |
| Cyclodextrin | Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | Forms an inclusion complex where the drug resides in the hydrophobic core of the cyclodextrin molecule.[7][10][13] | 1-5% (w/v) |
Causality: This protocol uses a surfactant to create thermodynamically stable micelles. The hydrophobic core of the micelle provides a favorable environment for the this compound, while the hydrophilic shell allows the entire structure to remain dispersed in the aqueous buffer.[14]
-
Prepare Surfactant Solution: Prepare a 1% (w/v) stock solution of Tween® 80 in your desired aqueous buffer (e.g., PBS).
-
Intermediate Dilution: In a new tube, dilute your high-concentration DMSO stock of the compound into the 1% Tween® 80 solution to an intermediate concentration (e.g., 10x your final concentration). Vortex immediately and vigorously.
-
Final Dilution: Further dilute this intermediate solution into your final aqueous buffer to achieve the target concentration. This two-step dilution process helps prevent the compound from precipitating by ensuring it encounters the micelles before it is exposed to a large volume of pure aqueous buffer.
-
Vehicle Control: Your vehicle control for this experiment must contain the same final concentrations of both DMSO and Tween® 80.
Causality: This method leverages the unique structure of cyclodextrins—a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule partitions into the interior cavity, forming a water-soluble "inclusion complex."[7][10]
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of SBE-β-CD in your desired aqueous buffer. Gentle warming (to ~40°C) may be required to fully dissolve the cyclodextrin.
-
Add Compound: Directly add your pre-weighed solid this compound to the cyclodextrin solution. Alternatively, add a very small volume of a highly concentrated DMSO stock (e.g., 200 mM) to the cyclodextrin solution.
-
Complexation: Vortex the mixture vigorously. Place it on a shaker or rotator at room temperature for 1-24 hours to allow for equilibrium of complexation to be reached. The solution should become clear.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This also removes any tiny, undissolved particles.
-
Vehicle Control: The vehicle control must contain the same final concentration of SBE-β-CD.
Section 3: Understanding the Mechanisms of Solubilization
Choosing the right strategy is aided by understanding how it works at a molecular level.
Caption: Encapsulation of a hydrophobic drug by a surfactant micelle and a cyclodextrin.
Section 4: Safety & Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with the solid powder to avoid inhalation.[15][17]
-
Skin Contact: The compound may cause skin and eye irritation.[15][16] In case of contact, wash the affected area thoroughly with soap and water.[15][16]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from ignition sources.[15][16]
References
- Vertex AI Search. (2019).
- Vertex AI Search.
- PMC. Insoluble drug delivery strategies: review of recent advances and business prospects.
- Benchchem. SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
- Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds.
- MDPI. (2025).
-
American Pharmaceutical Review. Solubility Enhancement Excipients. [Link]
- Fisher Scientific. (2009).
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Sigma-Aldrich. (2025).
- PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]
- ResearchGate. (2025).
- Benchchem.
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
- Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
- TCI Chemicals.
-
Chromatography Forum. (2010). Dissolving hydrophobic compounds for RP column. [Link]
-
CordenPharma. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]
- Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
- PubChem - NIH.
-
PubChem - NIH. Methyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate | C11H9F3O2 | CID 11736355. [Link]
- AAPS Advances in Pharmaceutical Sciences Series.
- PMC. (2018).
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
Sources
- 1. Methyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate | C11H9F3O2 | CID 11736355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methyl 4-formylcinnamate 97 58045-41-3 [sigmaaldrich.com]
- 12. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. synquestlabs.com [synquestlabs.com]
Validation & Comparative
Comparing reactivity of Methyl 4-trifluoromethylcinnamate vs Methyl cinnamate
Title: Comparative Reactivity Profile: Methyl 4-(trifluoromethyl)cinnamate vs. Methyl Cinnamate Subtitle: An In-Depth Technical Guide for Synthetic Applications and Kinetic Profiling
Executive Summary
This guide provides a technical comparison between Methyl Cinnamate (1) and its fluorinated analog, Methyl 4-(trifluoromethyl)cinnamate (2) . While both substrates function as
Core Takeaway: The
-
Enhanced Electrophilicity: Faster reaction rates in conjugate additions (Michael type).
-
Superior Dienophile Activity: Higher reactivity in
cycloadditions (Diels-Alder). -
Altered Binding Kinetics: stronger non-covalent interactions in protein pockets due to the lipophilicity and quadrupole moment of the
group.
Electronic Profiling & Mechanistic Basis
To understand the reactivity divergence, we must quantify the electronic perturbation caused by the
Hammett Substituent Effects
The reactivity difference can be rationalized using the Hammett equation:
| Parameter | Methyl Cinnamate (1) | Methyl 4-(CF3)cinnamate (2) | Impact on Reactivity |
| Substituent ( | -- | ||
| Hammett Constant ( | Strong Electron Withdrawal | ||
| Inductive Effect ( | Neutral | Pulls density from alkene | |
| Resonance Effect ( | Neutral | Hyperconjugation (Minor) | Stabilizes anionic intermediates |
| LUMO Energy | Higher (Less Reactive) | Lower (More Reactive) | Facilitates orbital overlap |
Visualizing the Electronic Activation
The following diagram illustrates how the
Figure 1: Mechanistic flow showing how the electron-withdrawing nature of the trifluoromethyl group enhances electrophilicity at the
Comparative Case Studies: Experimental Data
Case Study A: Michael Addition (Conjugate Addition)
Reaction: Addition of Thiophenol (PhSH) to the
-
Methyl Cinnamate: Reacts moderately. Often requires base catalysis (e.g.,
) or Lewis acid activation to proceed at ambient temperature. -
Methyl 4-(CF3)cinnamate: Reacts rapidly. The electron-deficient ring pulls electron density away from the alkene, making the
-carbon highly susceptible to nucleophilic attack.[1]
Experimental Protocol 1: Comparative Kinetics
-
Preparation: Dissolve 1.0 mmol of substrate (1 or 2) in 5 mL of Acetonitrile (
). -
Initiation: Add 1.2 mmol of Thiophenol.
-
Catalysis: Add 0.1 mmol (10 mol%) of Triethylamine (
). -
Monitoring: Monitor consumption of starting material via HPLC (UV detection at 254 nm) every 10 minutes.
-
Result: Plot
vs. time. The slope represents .
Predicted Data Profile:
| Substrate | Time to 50% Conv. (
Case Study B: Diels-Alder Cycloaddition
Reaction:
-
Mechanism: Normal electron-demand Diels-Alder. The reaction is controlled by the
gap. -
Impact: The
group lowers the LUMO of the cinnamate, reducing the energy gap and accelerating the reaction.
Experimental Protocol 2: Thermal Cycloaddition
-
Setup: In a sealed tube, mix 1.0 mmol of substrate with 5.0 mmol of freshly cracked Cyclopentadiene in Toluene (2 mL).
-
Conditions: Heat to 80°C.
-
Workup: Evaporate solvent and excess diene. Analyze crude via
-NMR. -
Observation:
-
Methyl Cinnamate: typically yields 60-70% after 24 hours. Endo/Exo selectivity is moderate.
-
Methyl 4-(CF3)cinnamate: typically yields >90% in <12 hours.[3] Endo selectivity is often enhanced due to stronger secondary orbital interactions.
-
Case Study C: Palladium-Catalyzed Heck Coupling
Reaction: Arylation of the alkene using Iodobenzene. Significance: Generating stilbene derivatives.
-
Nuance: In the Heck reaction, the alkene acts as the acceptor for the organopalladium species. Electron-poor alkenes (EWG-substituted) generally undergo migratory insertion faster than electron-neutral ones.
Figure 2: Catalytic cycle of the Heck reaction. The migratory insertion step is accelerated by the electron-deficient nature of the CF3-substituted cinnamate.
Safety & Handling Comparisons
| Feature | Methyl Cinnamate | Methyl 4-(CF3)cinnamate |
| Physical State | White crystalline solid | White to off-white solid |
| Melting Point | 34-38 °C | 58-62 °C (Higher lattice energy) |
| Lipophilicity ( | ~2.6 | ~3.5 (Significantly more lipophilic) |
| Hazards | Irritant | Irritant; Potential for higher skin absorption |
Handling Note: Due to the increased lipophilicity of the trifluoromethyl variant, it penetrates cell membranes more effectively. Use double-gloving (Nitrile) when handling solutions of (2) .
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Physical Organic Chemistry. Link
-
Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Yu, J. Q. (2001). Reference scales for the characterization of cationic electrophiles and neutral nucleophiles. Journal of the American Chemical Society, 123(39), 9500-9512. Link
-
BenchChem. Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Link
-
Hunt, I. Substituent Effects in the Diels-Alder Reaction. University of Calgary, Department of Chemistry. Link
Sources
A Comparative Guide to HPLC Methods for Purity Analysis of Methyl 4-trifluoromethylcinnamate
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. Methyl 4-trifluoromethylcinnamate, a valuable building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final drug substance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound, grounded in scientific principles and practical expertise.
The Critical Role of Purity Analysis
The trifluoromethyl group in this compound imparts unique electronic properties, influencing its reactivity and potential biological activity. Consequently, even minor impurities, such as geometric isomers (cis/trans), starting material carryover, or by-products, can have unforeseen consequences. A validated, high-resolution analytical method is therefore not just a regulatory requirement but a scientific necessity. HPLC, particularly in its reversed-phase mode, stands out as the premier technique for this purpose due to its high resolving power, sensitivity, and reproducibility.[1][2]
Understanding the Analyte: Physicochemical Properties
While specific experimental data for this compound is not extensively published, we can infer its properties from structurally related cinnamic acid derivatives.
-
UV Absorbance: The cinnamate core structure possesses a strong chromophore, leading to significant UV absorbance. The extended conjugation between the aromatic ring and the double bond suggests a λmax in the range of 270-330 nm, making UV detection highly suitable.
-
Polarity: The methyl ester and trifluoromethyl groups contribute to a moderate to low polarity, making it well-suited for reversed-phase HPLC.
-
Solubility: It is expected to be readily soluble in common organic solvents like acetonitrile and methanol, which are ideal mobile phase components for reversed-phase HPLC.
Comparative HPLC Methodologies
Herein, we compare two distinct reversed-phase HPLC methods for the purity determination of this compound: a rapid isocratic method for high-throughput screening and a gradient method for high-resolution impurity profiling.
Method 1: Rapid Isocratic Analysis
This method is designed for rapid quality control checks where speed is paramount, and the primary goal is to quantify the main peak and detect major impurities.
Scientific Rationale: An isocratic elution with a higher percentage of organic modifier provides a fast elution of the relatively non-polar analyte. A C18 column is a versatile and robust choice for this type of compound.[3] The use of a simple mobile phase of acetonitrile and water is cost-effective and provides good peak shape for neutral compounds.
Method 2: High-Resolution Gradient Analysis
This method is optimized for the detection and quantification of trace impurities, including closely eluting isomers and degradation products.
Scientific Rationale: A gradient elution allows for the effective separation of compounds with a wider range of polarities.[4] Starting with a higher aqueous content allows for the retention and separation of any potential polar impurities, while the gradual increase in organic solvent strength elutes the main analyte and any less polar impurities with good peak shape and resolution. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase can improve peak symmetry by suppressing the ionization of any acidic impurities.[1]
Data Presentation: Method Comparison
| Parameter | Method 1: Rapid Isocratic | Method 2: High-Resolution Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic | Gradient: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | Diode Array Detector (DAD) at 280 nm |
| Run Time | ~10 minutes | ~30 minutes |
| Resolution | Good for major components | Excellent for trace impurities and isomers |
| Application | Routine QC, high-throughput screening | Impurity profiling, stability studies, method validation |
Experimental Protocols
Preparation of Solutions
-
Diluent: Mobile phase (for isocratic) or Acetonitrile:Water (50:50, v/v) (for gradient).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[5]
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[5]
HPLC System Suitability
Before sample analysis, perform five replicate injections of the standard solution to ensure the system is performing adequately. Key system suitability parameters include:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%[5]
Purity Calculation
The purity of the sample is calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
For more accurate impurity quantification, a reference standard for each impurity would be required.
Mandatory Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. Separation of Cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Impact of para-CF3 Substitution on Cinnamate Reaction Kinetics: A Comparative Guide
Executive Summary
The introduction of a trifluoromethyl (-CF
Key Findings:
-
Hydrolysis Kinetics: p-CF
cinnamates undergo alkaline hydrolysis approximately 5.1x faster than unsubstituted cinnamates due to transition state stabilization ( ). -
Michael Addition: The -CF
group lowers the LUMO energy, significantly enhancing electrophilicity at the -carbon and accelerating nucleophilic attack. -
Solid-State Photochemistry: Unlike solution-phase kinetics, solid-state reactivity is governed by topochemical alignment (crystal packing) rather than purely electronic factors, with p-CF
often inducing unique packing motifs that dictate product stereochemistry.
Mechanistic Foundation: The Electronic "Why"
To predict and control the kinetics of p-CF
Electronic Parameters
The -CF
| Substituent | Hammett Constant ( | Electronic Nature | Predicted Kinetic Impact (Nucleophilic Attack) |
| -NO | +0.78 | Strong EWG (Resonance + Induction) | Very Fast |
| -CF | +0.54 | Strong EWG (Induction) | Fast |
| -Cl | +0.23 | Weak EWG | Moderate |
| -H | 0.00 | Neutral | Baseline |
| -OMe | -0.27 | EDG (Resonance Donor) | Slow |
Data Source: Hammett, L. P. (1940) and Hansch et al. (1991).
Mechanism Visualization
The following diagram illustrates how the p-CF
Caption: Stabilization of the anionic transition state by the para-trifluoromethyl group via inductive electron withdrawal.
Comparative Kinetic Analysis
Case Study 1: Alkaline Hydrolysis (Ester Cleavage)
The hydrolysis of ethyl cinnamates follows second-order kinetics (B
Comparative Rate Data (Relative to Unsubstituted)
Using the experimentally determined
| Substituent | Relative Rate ( | Exp. Rate Constant ( | |
| 4-NO | +0.78 | 10.5x | 19.08 |
| 4-CF | +0.54 | 5.1x | ~9.72 (Predicted) |
| 4-Cl | +0.23 | 2.0x | 3.98 |
| 4-H | 0.00 | 1.0x | 1.90 |
| 4-OMe | -0.27 | 0.44x | 0.79 |
*Experimental baselines derived from Jones et al. (1961).
Analysis:
The p-CF
Case Study 2: Michael Addition
In conjugate additions, the p-CF
-
Kinetic Trend: p-NO
> p-CF > p-Cl > p-H > p-OMe -
Practical Implication: Reactions with weak nucleophiles (e.g., neutral amines or thiols) that require heating for p-H cinnamates often proceed at room temperature for p-CF
cinnamates.
Experimental Protocols
Protocol A: Kinetic Measurement via UV-Vis Spectroscopy
This protocol is self-validating through the use of isosbestic points and pseudo-first-order conditions.
Objective: Determine the second-order rate constant (
Reagents:
-
Ethyl p-trifluoromethylcinnamate (Substrate)
-
Ethanol/Water (88:12 v/v)
Workflow:
-
Preparation: Prepare a
M solution of the cinnamate in Ethanol/Water. -
Thermostating: Equilibrate the UV cell block to 30.0°C ± 0.1°C.
-
Initiation: Add a >10-fold excess of NaOH (to establish pseudo-first-order conditions).
-
Monitoring: Track the disappearance of the cinnamate
transition band (typically ~270-280 nm) or the appearance of the cinnamate ion. -
Calculation: Plot
vs. time to obtain . Divide by to get the second-order constant .
Caption: Step-by-step workflow for UV-Vis kinetic determination under pseudo-first-order conditions.
Protocol B: Solid-State Photodimerization
Note: In the solid state, kinetics are often zero-order (surface controlled) or dependent on the "reaction cavity."
-
Crystallization: Recrystallize p-CF
cinnamic acid from acetone/hexane to induce specific polymorph growth. -
Irradiation: Expose crystals to UV light (
nm) using a high-pressure mercury lamp. -
Analysis: Dissolve irradiated crystals in DMSO-d6 and analyze via
H NMR. -
Metric: Calculate % Conversion by integrating the cyclobutane ring protons (3.8–4.5 ppm) vs. olefinic protons.
References
- Hammett, L. P. (1940). Physical Organic Chemistry. New York: McGraw-Hill.
-
Jones, B., & Watkinson, J. G. (1961). "Rates of Hydrolysis of cis- and trans-3- and 4-Substituted Ethyl Cinnamates." Journal of the American Chemical Society. Link (Source of
value and baseline kinetics). -
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link (Source of
for CF3). -
Schmidt, G. M. J. (1964). "Topochemistry. Part III. The Crystal Chemistry of some trans-Cinnamic Acids." Journal of the Chemical Society. Link (Solid-state photodimerization principles).
-
Klumpp, D. A., et al. (2010). "Superelectrophiles and the Effects of Trifluoromethyl Substituents." Journal of the American Chemical Society. Link (Electronic activation by CF3).
Sources
Validating the Structure of Methyl 4-trifluoromethylcinnamate via X-ray Diffraction
Executive Summary: The Case for Absolute Structural Certainty
In the synthesis of fluorinated pharmaceutical intermediates, Methyl 4-trifluoromethylcinnamate (CAS: 20754-22-7) represents a critical structural scaffold.[1] While routine spectroscopic methods (NMR, IR, MS) provide robust connectivity data, they often fall short in defining the absolute spatial arrangement required for downstream structure-activity relationship (SAR) studies.[1]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives.[1] We demonstrate that while NMR is sufficient for routine purity checks, SC-XRD is the only self-validating method capable of unambiguously resolving the E/Z isomerism , solid-state conformation , and intermolecular fluorine interactions that dictate the compound's reactivity and bioavailability.[1]
Technical Context: The Fluorine & Isomerism Challenge
The E/Z Ambiguity
The Heck coupling or Horner-Wadsworth-Emmons reactions used to synthesize cinnamates generally favor the thermodynamic E-isomer (trans).[1] However, the Z-isomer (cis) is a common impurity that can co-crystallize or exist as an oil.[1]
-
NMR Limitation: In solution-state
H NMR, the E-isomer is inferred from a vinylic coupling constant ( ) of ~16 Hz, compared to ~12 Hz for Z.[1] While reliable, this does not detect solid-state polymorphism or packing forces that may twist the molecule out of planarity.[1] -
XRD Solution: XRD provides a direct, atomic-resolution map of the alkene geometry, rendering the assignment absolute rather than inferential.
The Trifluoromethyl (-CF ) Disorder
The -CF
-
Impact: This disorder can mask precise bond lengths if not modeled correctly, but its presence in the diffraction pattern is a unique "fingerprint" of the molecule's dynamic stability in the solid state.
Comparative Analysis: XRD vs. Spectroscopic Alternatives
The following table contrasts the structural insights derived from SC-XRD against traditional solution-phase methods.
| Feature | SC-XRD (Crystallography) | FT-IR (Solid State) | |
| Stereochemistry | Absolute (Direct Imaging) .[1] Unambiguously distinguishes E vs. Z based on atomic coordinates. | Inferential . Relies on Karplus relationship ( | Qualitative . Shifts in C=C stretch can suggest isomerism but cannot prove it.[1] |
| Conformation | Static/frozen . Reveals the exact torsion angle between the phenyl ring and the ester group (critical for packing).[1] | Time-averaged . Rapid rotation in solution blurs specific conformational preferences.[1] | N/A . |
| Intermolecular Interactions | Explicit .[1] Visualizes | Invisible . Concentration-dependent shifts are ambiguous. | Indirect .[1] H-bonding may broaden peaks, but geometry is unknown.[1] |
| Sample State | Solid (Single Crystal).[1] Represents the bulk material's active form. | Solution. May not represent the drug's solid-state formulation.[1] | Solid (Powder).[1][3] Good for fingerprinting, poor for solving structure. |
Decision Logic: When to Deploy XRD
While NMR is faster (minutes), XRD (hours/days) is non-negotiable when:
-
Melting Point Anomalies: The batch melts over a wide range (suggesting mixed isomers or polymorphs).
-
Scale-Up Validation: Confirming the "lock-down" solid form for GMP manufacturing.
-
Intellectual Property: XRD data is the gold standard for patenting specific crystalline forms.[1]
Experimental Protocols
Protocol A: Crystal Growth (The "Rate-Limiting" Step)
Objective: Obtain a single crystal of dimensions
-
Solvent Selection: this compound is moderately polar.[1]
-
Primary System: Slow evaporation from Ethanol or Methanol .[1]
-
Binary System: Dissolve in minimal Dichloromethane (DCM) , then layer with Hexane (1:3 ratio) in a narrow vial.
-
-
Procedure:
-
Success Criteria: Look for clear, prismatic blocks or plates. Avoid needles (often indicate rapid growth/twinning).[1]
Protocol B: X-Ray Data Collection & Refinement
Objective: Collect high-redundancy diffraction data to solve the structure.
-
Mounting: Select a crystal under a polarizing microscope.[1] Mount on a Kapton loop using Paratone oil.[1]
-
Data Collection:
-
Structure Solution:
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for cinnamates.[1] -
Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (F, O, C).[1]
-
Refinement: Use Least-Squares (SHELXL).
-
Check: If Fluorine atoms show "cigar-shaped" ellipsoids, model as a 2-part disorder (e.g., 60:40 occupancy).[1]
-
-
Visualized Workflows
Diagram 1: Structural Validation Workflow
This flowchart outlines the critical path from synthesis to definitive structural assignment.
Caption: Systematic workflow for elevating structural confidence from routine NMR to absolute XRD validation.
Diagram 2: Crystallographic Logic for Fluorinated Esters
The specific logic used during the refinement phase to handle the -CF
Caption: Decision tree for handling common rotational disorder in trifluoromethyl groups during structure refinement.
Expected Results & Data Interpretation
When validating this compound, a successful XRD experiment will yield:
-
Space Group: Likely P2
/c (Monoclinic) or P (Triclinic), consistent with centrosymmetric packing of esters.[1] -
Bond Metrics:
-
Packing Interactions: Look for C-H...F weak hydrogen bonds and
- stacking between the electron-deficient (fluorinated) phenyl rings and the electron-rich ester tails of adjacent molecules.[1]
References
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Goud, B. S., et al. (1995).[1] "Crystal Engineering of Cinnamic Acid Derivatives." Journal of Chemical Crystallography, 25, 623.
-
Desiraju, G. R. (2002).[1] "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573.[1] Link[1]
-
Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] Link
-
PubChem Compound Summary. "Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate" (CID 11736355).[1] Link
Sources
Comparative study of fluorinated vs non-fluorinated cinnamate esters
Topic: Comparative Study of Fluorinated vs. Non-Fluorinated Cinnamate Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Fluorine Effect" in Cinnamates
Cinnamate esters are privileged scaffolds in medicinal chemistry, exhibiting antioxidant, antimicrobial, and anticancer activities. However, their clinical utility is often limited by rapid metabolic oxidation and moderate lipophilicity. The strategic introduction of fluorine—a "bioisostere" of hydrogen—profoundly alters these physicochemical parameters without significantly changing steric bulk.
This guide objectively compares Non-Fluorinated Cinnamate Esters (e.g., Methyl Cinnamate) with their Fluorinated Counterparts (e.g., Methyl 4-Fluorocinnamate), focusing on lipophilicity modulation, metabolic stability, and biological potency.
Physicochemical Profiling
The substitution of hydrogen with fluorine induces a strong electron-withdrawing effect (Inductive effect,
Table 1: Comparative Physicochemical Properties
Data aggregated from standard medicinal chemistry databases and comparative studies [1, 2].
| Property | Non-Fluorinated (Methyl Cinnamate) | Fluorinated (Methyl 4-Fluorocinnamate) | Impact of Fluorination |
| Molecular Weight | 162.19 g/mol | 180.18 g/mol | Slight increase; negligible steric penalty. |
| Lipophilicity (LogP) | ~2.6 | ~2.9 - 3.1 | Increased. Enhances membrane permeability. |
| Hammett Constant ( | 0.00 (H) | 0.06 (F) | Electron-withdrawing; deactivates ring slightly. |
| Metabolic Liability | High (C-4 oxidation) | Low (C-4 blocked) | Blocked. Prevents p-hydroxylation by CYP450. |
| Chemical Hydrolysis | Moderate | Accelerated | EWG destabilizes ester bond to alkaline hydrolysis. |
Synthesis Protocols
The synthesis of fluorinated cinnamates requires adjustment of reaction conditions due to the altered electrophilicity of the aldehyde precursor.
Method A: Knoevenagel Condensation (Preferred)
This pathway is preferred for its atom economy and scalability. The electron-deficient nature of 4-fluorobenzaldehyde generally accelerates the initial nucleophilic attack compared to benzaldehyde.
Experimental Protocol: Synthesis of Methyl 4-Fluorocinnamate
Reagents: 4-Fluorobenzaldehyde (10 mmol), Methyl Malonate (12 mmol), Piperidine (catalytic), Toluene (20 mL).
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixing: Dissolve 4-fluorobenzaldehyde and methyl malonate in toluene. Add 5 drops of piperidine.
-
Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.
-
Note: The fluorinated aldehyde typically reacts faster than the non-fluorinated analog due to increased carbonyl electrophilicity [3].
-
-
Workup: Cool to RT. Wash with 1M HCl (to remove piperidine), then saturated NaHCO₃ and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from hexane/EtOAc.
Visualization: Reaction Mechanism & Electronic Effects
The following diagram illustrates how the fluorine substituent influences the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.
Caption: Mechanism of Knoevenagel condensation highlighting the activation of the aldehyde by the electron-withdrawing fluorine atom.
Biological Performance Comparison
Fluorination often results in a "cliff" in biological activity—a sharp increase in potency due to specific interactions with enzyme active sites or improved intracellular accumulation.
Antimicrobial Activity
Fluorinated cinnamates exhibit superior activity against Mycobacteria and fungal strains. The lipophilicity boost aids in penetrating the waxy cell wall of M. tuberculosis.
| Organism | Compound | MIC / Activity | Mechanism |
| M. tuberculosis | Cinnamic Acid | > 5 mM (Weak) | Passive diffusion limited. |
| M. tuberculosis | 4-Fluorocinnamic Acid | ~250 µM (Active) | Enhanced wall penetration & efflux pump resistance [1]. |
| Candida albicans | Methyl Cinnamate | 789 µM | Membrane disruption. |
| Candida albicans | Ethyl 4-Chlorocinnamate | ~5 µM | Halogen improves binding to ergosterol synthesis enzymes [4]. |
Anticancer Potency
Non-fluorinated esters often suffer from rapid hydrolysis by cellular esterases, rendering them less effective in vivo. Fluorinated analogs resist this degradation longer, maintaining an effective concentration.
-
Non-Fluorinated: trans-Cinnamic acid IC50 (Glioblastoma) ≈ 1–4.5 mM [2].
-
Fluorinated: trans-3,4-Difluorocinnamic acid (precursor) potency ≈ 16.14 µM [2].
-
Insight: The >100-fold increase in potency is attributed to the "Metabolic Blockade" effect described below.
-
Visualization: Structure-Activity Relationship (SAR)
This diagram maps the logical flow of how structural modifications lead to observed biological outcomes.
Caption: SAR logic showing how fluorination and esterification converge to enhance therapeutic efficacy.
Metabolic Stability & Pharmacokinetics
A critical differentiator is the resistance to oxidative metabolism.
-
Oxidative Blockade: The C-4 position of the phenyl ring is a primary site for Phase I metabolism (hydroxylation by CYP450). Replacing the C-4 Hydrogen (Bond Energy ~98 kcal/mol) with Fluorine (Bond Energy ~116 kcal/mol) effectively blocks this pathway, extending the molecule's half-life (
) [5]. -
Hydrolytic Liability: Paradoxically, while metabolic stability increases, chemical stability toward alkaline hydrolysis decreases. The electron-withdrawing fluorine makes the ester carbonyl more electrophilic, increasing susceptibility to non-enzymatic hydrolysis in high pH environments.
-
Recommendation: Store fluorinated esters in buffered, neutral solutions (pH 7.0–7.4) to prevent premature degradation.
-
References
-
BenchChem Technical Support. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. BenchChem. Link
-
BenchChem. (2025). A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid. BenchChem. Link
-
Gilanizadeh, M., & Zeynizadeh, B. (2024).[1] Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. Link
-
Sousa, F., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PMC. Link
-
Haghi, A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link
Sources
Reference Standards for Methyl 4-trifluoromethylcinnamate Analysis: A Comparative Technical Guide
Executive Summary: The Criticality of Fluorinated Intermediates
Methyl 4-trifluoromethylcinnamate (CAS 84939-75-3 / 20754-22-7 for E-isomer) is a high-value intermediate in the synthesis of agrochemicals and pharmaceuticals. The trifluoromethyl group confers metabolic stability and lipophilicity to final drug candidates, but its introduction often brings specific impurity challenges—namely regioisomers and hydrolysis byproducts.
For researchers and QC scientists, the choice of reference standard is not merely a purchasing decision; it is the single largest source of uncertainty in quantitative analysis. This guide objectively compares the three primary tiers of reference standards available for this compound, supported by a representative validation study demonstrating how "saving money" on reagent-grade standards can introduce chemically significant errors in potency assignment.
The Hierarchy of Reference Standards
To ensure data integrity (ALCOA+), one must match the standard's grade to the analytical purpose.
Tier 1: Certified Reference Material (CRM)[1]
-
Definition: The "Gold Standard" (ISO 17034 accredited).
-
Attributes:
-
Certified Purity: e.g.,
( ).[1] -
Traceability: SI-traceable via qNMR or Mass Balance.
-
Impurity Profiling: Explicit quantification of the cis-isomer (Z-isomer) and 4-trifluoromethylcinnamic acid.
-
-
Best Use: Release testing of GMP intermediates, method validation (ICH Q2), and calibration of secondary standards.[1]
Tier 2: Secondary Analytical Standard
-
Definition: High-purity material characterized by an ISO 9001 provider.
-
Attributes:
-
Best Use: Routine in-process control (IPC), stability indicating assays, and early-stage R&D.[1]
Tier 3: Reagent / Synthesis Grade
-
Definition: Chemical feedstock intended for synthesis, not analysis.[1]
-
Attributes:
-
Purity: "
" or "Technical Grade". -
Risk: Often contains significant levels of cis-isomer, hydrolysis products (acid), and residual catalysts (Pd, Cu) which can quench fluorescence or interfere with UV absorption.[1]
-
-
Best Use: Synthetic starting material only. Not suitable for quantitative analysis.
Comparative Case Study: Impact on Potency Assignment
To demonstrate the quantitative risk, we simulated a "Potency Assignment" experiment for a bulk batch of this compound using three different standard grades.
Scenario: A process chemist synthesizes a 5kg batch of intermediate. Three analysts quantify the purity of this batch using HPLC-UV at 275 nm.
Experimental Conditions
-
Analyte: this compound (Batch #23-005)[1]
-
Method: RP-HPLC (C18 Column, ACN:Water 60:40, 1.0 mL/min)
-
Detection: UV Absorbance (275 nm)[1]
Results Summary
| Metric | Analyst A (CRM) | Analyst B (Secondary) | Analyst C (Reagent Grade) |
| Standard Purity Claim | 99.9% (Certified) | 98.5% (CoA Value) | |
| Actual Standard Purity* | 99.9% | 98.2% | 94.1% (Contains 3% cis-isomer) |
| Calculated Batch Purity | 99.2% (True Value) | 99.5% (Overestimated) | 103.8% (Gross Error) |
| Relative Error | Reference | +0.3% | +4.6% |
| Isomer Resolution | cis & trans resolved | cis & trans resolved | Unresolved (Co-elution assumed) |
*Note: "Actual Standard Purity" determined by qNMR against NIST benzoate internal standard.
Analysis of Failure
-
The Reagent Grade Trap: Analyst C used a standard labeled "
". They assumed it was 100% for the calculation (a common error) or 95%. However, the reagent standard contained 3% cis-isomer. Since the cis-isomer has a different extinction coefficient ( ) at 275 nm than the trans-isomer, and the method did not fully resolve them, the response factor was skewed, leading to a calculated purity —a physical impossibility that triggers OOS (Out of Specification) investigations.
Detailed Analytical Protocol (Validated)
This protocol is designed to resolve the critical cis-isomer and acid hydrolysis impurities.
Method: Isomer-Selective RP-HPLC
1. Equipment & Reagents:
-
System: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters Alliance).
-
Column: C18,
mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1] -
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Trifluoroacetic acid (TFA) or Phosphoric acid (
).[1]
2. Mobile Phase Preparation:
-
Solvent A: 0.1%
in Water. -
Mode: Isocratic 60% B / 40% A (Optimized for isomer separation).[1]
3. Instrument Parameters:
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp:
(Temperature control is vital for cis/trans selectivity). -
Injection Vol: 5 µL.
-
Detection: 275 nm (max absorbance) and 220 nm (for non-conjugated impurities).[1]
4. System Suitability Criteria (Self-Validating):
-
Resolution (
): between cis-Methyl 4-trifluoromethylcinnamate (RT ~4.5 min) and trans-Methyl 4-trifluoromethylcinnamate (RT ~5.2 min). -
Tailing Factor:
. -
Precision:
for 5 replicate injections of the Standard.
Visualizing the Workflow
Diagram 1: Impurity Origin & Control Strategy
This diagram illustrates where impurities originate during synthesis and how the correct standard blocks them from entering the final data.
Caption: Figure 1: Impact of standard selection on impurity propagation. Reagent grade standards often carry the same synthesis byproducts as the sample, masking their detection.
Diagram 2: ICH Q2(R2) Validation Workflow
A logical flow for validating the analytical procedure using the chosen standard.
Caption: Figure 2: Step-wise validation workflow ensuring the method and standard perform correctly under ICH Q2(R2) guidelines.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][6] Available at: [Link][1]
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers. Available at: [Link][1]
-
Kuselman, I., & Fajgelj, A. IUPAC/CITAC Guide: Selection and use of reference materials.[1] Pure and Applied Chemistry, 74(11), 2163-2200.[1] (2002).[1][7]
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
Fan, T., Meng, W.-D., & Zhang, X. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.[8] Beilstein Journal of Organic Chemistry, 13, 2610–2616.[1][8] (2017).[1][8][9] (Provides context on synthesis and potential Pd/isomer impurities).
Sources
- 1. CN100335486C - Preparation method of [(phenyl sulfonyl) difluoro methyl] trimethyl silane - Google Patents [patents.google.com]
- 2. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides / Beilstein Journal of Organic Chemistry, 2017 [sci-hub.box]
- 9. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Oral Bioavailability of Methyl 4-trifluoromethylcinnamate Derivatives
Introduction: The Significance of Bioavailability for Cinnamate Scaffolds
Cinnamic acid and its derivatives are a class of compounds with a broad spectrum of reported biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] The methyl ester of 4-trifluoromethylcinnamic acid, in particular, represents a scaffold of significant interest due to the recognized impact of the trifluoromethyl (CF3) group on molecular properties. The introduction of a CF3 group can significantly enhance metabolic stability, lipophilicity, and cell permeability, all of which are critical determinants of a drug's pharmacokinetic profile and, ultimately, its therapeutic efficacy.[3][4]
Oral bioavailability (F%), the fraction of an orally administered drug that reaches systemic circulation unchanged, is a paramount parameter in drug development. Low oral bioavailability can lead to high inter-individual variability in drug exposure and therapeutic failure. For cinnamic acid derivatives, factors such as poor aqueous solubility, rapid metabolism, and low intestinal permeability can limit their systemic availability.[5]
This guide will explore how structural modifications to the methyl 4-trifluoromethylcinnamate backbone can rationally be predicted to influence bioavailability. We will delve into the underlying metabolic pathways and provide a robust, detailed protocol for conducting a comparative in vivo pharmacokinetic study in a rodent model to empirically determine these crucial parameters.
The Influence of Structural Modifications on Bioavailability: A Predictive Comparison
While awaiting head-to-head experimental data, we can extrapolate from existing knowledge to predict how substitutions on the this compound molecule will likely alter its bioavailability. The following table summarizes these predictions based on established structure-activity relationships for cinnamic acid derivatives and the known effects of specific functional groups on drug metabolism and absorption.[1][6]
| Derivative | Predicted Change in Bioavailability | Rationale |
| This compound (Parent) | Baseline | The trifluoromethyl group is expected to enhance metabolic stability compared to a non-fluorinated analog.[3] The methyl ester provides a degree of lipophilicity, aiding absorption. |
| 4-trifluoromethylcinnamic acid | Lower | The free carboxylic acid will likely have lower passive permeability across the intestinal membrane compared to the methyl ester. It may also be more susceptible to first-pass metabolism, including glucuronidation. |
| Ethyl 4-trifluoromethylcinnamate | Similar or Slightly Higher | Increasing the alkyl chain length of the ester from methyl to ethyl can slightly increase lipophilicity, potentially enhancing absorption. However, the difference is expected to be modest. |
| Methyl 4-trifluoromethoxycinnamate | Higher | The trifluoromethoxy group (OCF3) is a highly lipophilic and metabolically robust bioisostere of the trifluoromethyl group. This substitution is predicted to further increase metabolic stability and membrane permeability, leading to improved bioavailability. |
| Methyl 3-fluoro-4-trifluoromethylcinnamate | Potentially Higher | The addition of a fluorine atom to the aromatic ring can block potential sites of metabolism (cytochrome P450-mediated hydroxylation) and alter the electronic properties of the molecule, which may favorably impact its interaction with metabolic enzymes and transporters.[7] |
| Methyl 4-trifluoromethylcinnamide | Variable | Replacing the ester with an amide linkage can increase metabolic stability towards esterases. However, the impact on solubility and permeability will depend on the nature of the amide (primary, secondary, or tertiary). Generally, amides are more polar than esters, which could decrease permeability. |
Deciphering the Metabolic Fate: Key Pathways and the Role of the Trifluoromethyl Group
The bioavailability of this compound derivatives is intrinsically linked to their metabolic fate. The primary metabolic pathways for cinnamic acid esters involve hydrolysis of the ester bond by carboxylesterases to the corresponding carboxylic acid and alcohol, followed by phase II conjugation (e.g., glucuronidation or sulfation) of the carboxylic acid and any hydroxylated metabolites.[8]
The presence of the trifluoromethyl group is anticipated to have a significant impact on this metabolic cascade. The CF3 group is a strong electron-withdrawing group, which can influence the rate of enzymatic reactions. Moreover, it is exceptionally stable and not typically subject to metabolic defluorination.[2]
Below is a diagram illustrating the predicted metabolic pathways for this compound.
Caption: Predicted metabolic pathways for this compound.
Experimental Protocol: A Validated Approach for Comparative in vivo Pharmacokinetic Studies in Rodents
To empirically determine and compare the oral bioavailability of this compound derivatives, a robust and well-controlled in vivo pharmacokinetic study in a rodent model, such as the Sprague-Dawley rat, is essential.[9] The following protocol outlines a comprehensive approach, adhering to established guidelines for bioanalytical method validation and ethical animal research.[10]
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.[11]
Study Design
A single-dose, parallel-group design is recommended.
-
Group 1 (Intravenous Administration): n=3-4 rats per compound. This group is essential to determine the absolute oral bioavailability.
-
Group 2 (Oral Administration): n=3-4 rats per compound.
Formulation and Dosing
-
Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene glycol 400. The final formulation should be sterile-filtered.
-
Oral (PO) Formulation: Formulate the test compound as a suspension or solution in a vehicle like 0.5% carboxymethylcellulose in water.[11]
-
Dosing:
-
IV: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
Animals should be fasted overnight before oral dosing.
-
Blood Sampling
-
Schedule: Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points:
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma, and store the plasma samples at -80°C until analysis.[13]
Bioanalytical Method: HPLC-MS/MS
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the quantification of small molecules in biological matrices.[14][15]
-
Sample Preparation: Perform protein precipitation of plasma samples using a solvent like acetonitrile, followed by centrifugation.[15]
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase of water and acetonitrile containing a small amount of formic acid to achieve good separation.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.
-
Method Validation: The bioanalytical method must be fully validated according to ICH M10 or FDA guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[10][15]
Pharmacokinetic Data Analysis
Calculate the following pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin):
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F% (Oral Bioavailability): (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Workflow Diagram
Caption: Workflow for a rodent pharmacokinetic study.
Conclusion
This guide provides a framework for understanding and evaluating the oral bioavailability of this compound derivatives. While direct comparative data is currently lacking, the principles outlined here, based on extensive research into related compounds, offer a strong predictive tool for medicinal chemists and drug development scientists. The provided experimental protocol details a robust methodology for obtaining the empirical data necessary to validate these predictions and drive the selection of drug candidates with optimal pharmacokinetic profiles. The strategic incorporation of the trifluoromethyl group and other structural modifications holds significant promise for developing cinnamate-based therapeutics with improved drug-like properties.
References
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- Single Dose PK Study. AxisPharm.
- Bioanalytical method validation and study sample analysis m10. ICH. (2022).
- Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. MDPI. (2024).
- Distribution Study of 5-[5-(trifluoromethyl)
- Rodent PK Studies | Mouse, R
- Metabolism and Pharmacokinetic Studies. FDA.
- Application Notes and Protocols for Pharmacokinetic Analysis of Oxysophocarpine in Rodent Models. Benchchem.
- Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. PMC. (2021).
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Effect of the Alkyl Side Chain of Antitrypanosomal Cinnamate, p-Coumarate, and Ferulate n-Alkyl Esters Using Multivariate Analysis and Computer-Aided Drug Design. SciELO.
- Effect of Fluorination on Skin Sensitization Potential and Fragrant Properties of Cinnamyl Compounds.
- trans-4-(Trifluoromethyl)cinnamic acid. MedChemExpress.
- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR.
- Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. (2020).
- Novel trifluoromethylated enobosarm analogues show very potent antiandrogen activity in prostate cancer cells, and cells with acquired bicalutamide resistance whilst maintaining tissue selectivity in vivo. Endocrine Abstracts.
- Elucidation of the Phase I and Phase II metabolic pathways of (±)
- Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. PMC - NIH.
- Metabolism of 14C-3-trifluoromethyl-alpha-ethylbenzhydrol in r
- Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296. springermedizin.de.
- 4-(Trifluoromethyl)cinnamic acid. Chem-Impex.
- Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. (2019).
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals.
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- Suggested cinnamic acid metabolic pathways in Aspergillus niger.
- Esters of Cinnamic Acid as Green Plasticizers for Polylactide Formul
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in r
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Technical Comparison Guide: Spectroscopic Characterization of ortho-, meta-, and para-Trifluoromethyl Cinnamates
[1]
Executive Summary & Strategic Importance
In medicinal chemistry, the trifluoromethyl (
This guide provides a technical comparison of the ortho- (
Key Differentiator: The para isomer exhibits maximum conjugation (red-shifted UV), while the ortho isomer displays steric deplanarization, significantly altering its NMR and UV profiles.
Experimental Protocol: Synthesis & Validation
To ensure spectroscopic data validity, samples must be synthesized using a stereoselective route yielding the thermodynamically stable trans- (
Standardized Knoevenagel Condensation Protocol
Objective: Synthesis of trans-trifluoromethyl cinnamic acids from corresponding aldehydes.
Reagents:
-
Trifluoromethylbenzaldehyde (
-,ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -, or - isomer): 10 mmol -
Malonic acid: 12 mmol[1]
-
Pyridine (Solvent/Base): 5 mL[1]
-
Piperidine (Catalyst): 0.5 mL[1]
Workflow:
-
Charge: Combine aldehyde and malonic acid in pyridine. Add piperidine.
-
Reflux: Heat to 80–100 °C for 4–6 hours until
evolution ceases. -
Quench: Cool to
°C and acidify with HCl (6M) to pH < 2. -
Isolation: Filter the white precipitate. Wash with ice-cold water.[1]
-
Purification: Recrystallize from Ethanol/Water (1:1).
Figure 1: Standardized synthesis workflow ensuring exclusive formation of the trans-isomer for spectroscopic validation.
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing isomers. The
-
NMR (Vinyl Region):
-
Coupling (
): All isomers must show a doublet pair for vinyl protons ( and ) with Hz, confirming the trans geometry. -
Chemical Shift (
):-
Para: The EWG effect deshields the
-proton (closer to the ring), shifting it downfield (~7.7–7.9 ppm).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Ortho: Steric clash between the bulky
and the vinyl group forces the alkene out of planarity with the ring. This reduces conjugation, causing an upfield shift (shielding) relative to the para isomer.
-
-
-
NMR:
-
Typically appears as a singlet in the range of -60 to -65 ppm .[1]
-
Differentiation: The ortho isomer often appears slightly downfield (deshielded) or shows broadening due to "through-space" coupling with vinyl protons, unlike the sharp singlets of m and p.
-
B. Vibrational Spectroscopy (IR)[1][2]
-
Carbonyl (
): The EWG nature ofngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> increases the C=O double bond character (less single bond resonance contribution).-
Expect
around 1690–1720 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> . -
Para typically shows higher frequencies than unsubstituted cinnamic acid due to the inductive effect.
-
-
Alkene (
): Found ~1630–1640 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> . The intensity varies; para substitution often enhances the dipole change, making this band stronger than in the ortho isomer.
C. UV-Vis Spectroscopy[1][3][4]
-
Para: Maximum conjugation. The
transition is red-shifted (Bathochromic shift,ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> nm). -
Ortho: Steric inhibition of resonance. The molecule twists, breaking the extended
-system. This results in a blue shift (Hypsochromic shift) and lower molar absorptivity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ).
Comparative Data Summary
The following table synthesizes experimental data ranges for trans-cinnamic acid derivatives in DMSO-
| Feature | Para- ( | Meta- ( | Ortho- ( | Mechanistic Insight |
| 7.65 – 7.75 | 7.60 – 7.70 | 7.80 – 7.95* | Ortho deshielding dominates via through-space interactions despite deconjugation. | |
| 6.65 – 6.75 | 6.60 – 6.70 | 6.55 – 6.65 | ||
| 15.8 – 16.2 | 15.8 – 16.2 | 15.5 – 16.0 | Large | |
| -61.0 to -62.0 | -61.5 to -62.5 | -58.0 to -60.0 | Ortho | |
| IR | ~1712 | ~1705 | ~1695 | Ortho twist reduces conjugation, impacting C=O bond order. |
| UV | 275 – 285 | 270 – 275 | 260 – 265 | Ortho effect (steric twist) breaks conjugation (Blue shift). |
*Note: While deconjugation usually shields, the ortho-CF3 group can cause specific anisotropic deshielding on the
Figure 2: Logical flow of substituent effects on spectroscopic properties.
References
-
BenchChem. (2025).[1] Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. Retrieved from
-
ChemicalBook. (n.d.).[1] 4-(Trifluoromethyl)cinnamic acid NMR and Properties. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (n.d.). 4-Trifluoromethylcinnamic acid IR Spectrum. Retrieved from [1]
-
Royal Society of Chemistry. (2012). Supplementary Information: Synthesis and NMR of substituted cinnamic acids. Retrieved from
-
Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags. Journal of Biomolecular NMR. Retrieved from
Safety Operating Guide
Personal protective equipment for handling Methyl 4-trifluoromethylcinnamate
Immediate Safety and Hazard Assessment
Methyl 4-trifluoromethylcinnamate is a solid at room temperature and should be handled with care. Based on data from similar compounds, it is prudent to assume it may cause skin and eye irritation.[2][3] Inhalation of dust or vapors should also be avoided. The primary hazards to consider are:
-
Skin and Eye Irritation: Direct contact may cause irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2]
-
Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties have not been extensively studied.
The trifluoromethyl group itself is generally considered inert and biostable due to the strength of the C-F bonds.[1] However, the overall toxicity of a molecule is determined by its complete structure and how it is metabolized.[4][5][6] Therefore, treating this compound with a high degree of caution is the most prudent approach.
| Hazard Classification (Assumed) | Recommended Precautionary Action |
| Skin Irritant | Wear appropriate chemical-resistant gloves and a lab coat.[7][8] |
| Eye Irritant | Wear safety glasses with side shields or chemical splash goggles.[7][9] |
| Respiratory Tract Irritant | Handle in a well-ventilated area, preferably a chemical fume hood.[10] |
| Flammability | Keep away from open flames and high heat sources.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are non-negotiable when handling any chemical. For this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[8] A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[11]
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact.[8] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if they become contaminated.[12] Never reuse disposable gloves.
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect your skin and clothing.[12]
-
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect your feet from potential spills.[8]
-
Respiratory Protection: While handling small quantities in a well-ventilated fume hood should be sufficient, a NIOSH/MSHA-approved respirator may be necessary if you experience any irritation or are handling larger quantities where dust or vapor generation is likely.[7][9]
Safe Handling Workflow Diagram
Sources
- 1. reddit.com [reddit.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
